Fluclotizolam
Description
What exactly is Fluclotizolam?
This compound is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then used as a designer drug, first identified in 2017.
Uses of this compound
This compound can be classified as an innovative benzodiazepine and reduces the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is utilized in other nations as anti-anxiety medicine and is available for purchase. This compound is three times stronger than Etizolam, and its effects last only half as long, usually up to 6 hours. It's like flour. It's also been consumed as a liquid.
The effects of this compound
It's a benzodiazepine relaxing agent that triggers people to sleep. It's also not a minor anxiolytic-like other benzo/thienodiazepines. This compound can be a nervous system depressant, triggering "blackouts."The drug can cause hypnosis, and 0.5 mg serves as the typical dosage via blotter paper soaked in liquid.
The background of this compound
This compound is the first drug synthesized by Hoffmann La Roche, Inc. and later patent-pending.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336484 | |
| Record name | Fluclotizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54123-15-8 | |
| Record name | Fluclotizolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluclotizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCLOTIZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Fluclotizolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluclotizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS).[1] First synthesized in 1979, it was never commercially marketed but has appeared on the illicit drug market in recent years.[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound exhibits sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, metabolism, and analytical methods for the detection of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound.
Chemical Identity and Physicochemical Properties
This compound is classified as a thienotriazolodiazepine, structurally distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-(2-fluorophenyl)-9-methyl-4H-thieno[3,2-f][3][4]triazolo[4,3-a]diazepine | |
| CAS Number | 54123-15-8 | |
| Molecular Formula | C₁₅H₁₀ClFN₄S | |
| Molecular Weight | 332.78 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 187 - 189 °C | |
| Boiling Point (Predicted) | 524.0 ± 60.0 °C | |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.01 ± 0.40 | |
| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| UV λmax | 241 nm |
Synthesis and Purification
The synthesis of this compound was first described in a 1979 patent assigned to Hoffmann-La Roche. The general synthetic strategy involves the formation of the thieno[3,2-f]triazolo[4,3-a]diazepine ring system.
Experimental Protocol: Synthesis of this compound
The following protocol is a general representation based on the synthesis of related thienotriazolodiazepines, as detailed in the patent literature.
Step 1: Synthesis of the Thienodiazepinone Intermediate The synthesis typically starts from a substituted aminothiophene, which is reacted with a 2-halobenzoyl halide to form an amide. This intermediate is then cyclized, often using a reagent like hexamethylenetetramine in the presence of a strong acid, to form the thienodiazepinone core structure.
Step 2: Thionation of the Thienodiazepinone The ketone group of the thienodiazepinone is converted to a thioketone. This is commonly achieved by reacting the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like pyridine or toluene at elevated temperatures.
Step 3: Formation of the Triazole Ring The thienodiazepine-2-thione intermediate is then reacted with a hydrazine, such as hydrazine hydrate, to form a hydrazone. This intermediate is subsequently cyclized with a one-carbon synthon, like triethyl orthoacetate, to form the fused triazole ring, yielding the final thienotriazolodiazepine product, this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, often with the use of activated carbon to remove colored impurities. Further purification can be achieved using column chromatography on silica gel.
Pharmacology
Mechanism of Action
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This modulation of GABAergic neurotransmission is responsible for the sedative, anxiolytic, hypnotic, and muscle relaxant effects of the compound.
References
Fluclotizolam's Engagement with GABA-A Receptors: A Technical Guide to its Core Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of fluclotizolam, a thienotriazolodiazepine, at the γ-aminobutyric acid type A (GABA-A) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacology, details relevant experimental protocols for its characterization, and presents available quantitative data to support further investigation.
This compound is classified as a novel benzodiazepine and is structurally related to other thienodiazepines like etizolam.[1][2] While it was first synthesized in the 1970s, it was never marketed as a medicinal product and has more recently emerged on the illicit drug market.[2][3] Due to the limited specific published experimental data on this compound, this guide also draws upon information from its close structural analogs and the broader class of benzodiazepines to elucidate its pharmacological profile.
Core Mechanism of Action: Positive Allosteric Modulation
This compound, like other benzodiazepines and thienodiazepines, exerts its effects as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
This compound does not directly activate the GABA-A receptor. Instead, it binds to a distinct allosteric site known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. The potentiation of GABA's effect leads to an increased frequency of the chloride ion channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory effect on neurotransmission. This enhanced inhibition is the basis for the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects associated with this class of drugs.
Quantitative Data
Direct experimental binding affinity and efficacy data for this compound on GABA-A receptors are not extensively available in peer-reviewed literature. However, a study utilizing a Quantitative Structure-Activity Relationship (QSAR) model has predicted the binding affinity of this compound and other designer benzodiazepines. This predictive data offers a valuable, albeit preliminary, insight into its potency.
| Compound | Class | Predicted Binding Affinity (log 1/c) |
| Clobromazolam | Triazolobenzodiazepine | 10.14 |
| Flualprazolam | Triazolobenzodiazepine | 10.13 |
| Difludiazepam | 1,4-Benzodiazepine | 9.16 |
| This compound | Thienotriazolodiazepine | 8.91 |
| Bentazepam | Thienodiazepine | 6.88 |
| Tofisopam | 2,3-Benzodiazepine | 5.03 |
Data sourced from a QSAR model predicting binding affinities to the GABA-A receptor.
Experimental Protocols
The characterization of compounds like this compound at the GABA-A receptor typically involves in-vitro radioligand binding assays and electrophysiological studies.
In-Vitro Radioligand Binding Assay
This method is employed to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor. A common approach is a competitive displacement assay.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.
Materials:
-
Source of GABA-A receptors (e.g., cell membranes from HEK293 cells stably expressing specific receptor subtypes, or rodent brain tissue).
-
Radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788).
-
Unlabeled competitor (this compound).
-
Incubation buffer.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare cell membranes or brain homogenates containing the GABA-A receptors.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Electrophysiology in Xenopus Oocytes
This protocol is used to functionally assess the modulatory effect of this compound on GABA-A receptors.
Objective: To measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes (Stage V-VI).
-
cRNA for the desired α, β, and γ GABA-A receptor subunits.
-
Microinjection apparatus (e.g., Nanoject).
-
Two-electrode voltage clamp (TEVC) setup.
-
Recording solution (e.g., Oocyte Ringer's solution).
-
GABA solution.
-
This compound solution.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with a mixture of the cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a baseline GABA-induced current.
-
This compound Co-application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.
-
Data Acquisition: Record the changes in the amplitude of the GABA-induced chloride current in the presence of this compound.
-
Data Analysis: Plot the percentage potentiation of the GABA current as a function of the this compound concentration to determine the EC₅₀ for potentiation and the maximum potentiation effect.
Visualizations
References
An In-depth Technical Guide on the In Vitro GABA-A Receptor Binding Affinity of Fluclotizolam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluclotizolam for the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of experimentally determined binding data for this compound, this document also includes predicted affinity values and comparative data for its close structural analog, Etizolam, and other classical benzodiazepines. Detailed experimental protocols for determining receptor binding affinity are also provided, along with visualizations of the experimental workflow and the underlying signaling pathway.
Quantitative Binding Affinity Data
Direct experimental data on the in vitro binding affinity of this compound to GABA-A receptors is not extensively available in peer-reviewed literature. However, its high affinity for the benzodiazepine binding site is generally acknowledged[1]. Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the binding affinity of several designer benzodiazepines, including this compound.
The following table summarizes the predicted binding affinity for this compound and the experimentally determined binding affinities (Ki) for Etizolam and other commonly studied benzodiazepines at various GABA-A receptor α-subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Data Type |
| This compound | GABA-A | log 1/c = 8.91 | Predicted[2][3] |
| Etizolam | Rat Cortical Membranes | 4.5 | Experimental[4] |
| α1β2γ2S | EC50 = 92 (functional assay) | Experimental[4] | |
| α2β2γ2S / α3β2γ2S | Similar to alprazolam | Experimental | |
| Alprazolam | Rat Cortical Membranes | 7.9 | Experimental |
| α1β3γ2 | ~15 | Experimental | |
| α2β3γ2 | ~10 | Experimental | |
| α3β3γ2 | ~15 | Experimental | |
| α5β3γ2 | ~3 | Experimental | |
| Diazepam | α1β3γ2 | ~20 | Experimental |
| α2β3γ2 | ~20 | Experimental | |
| α3β3γ2 | ~20 | Experimental | |
| α5β3γ2 | ~25 | Experimental | |
| Lorazepam | Non-selective | High Affinity (Ki not specified) | Qualitative |
| Clonazepam | Non-selective | High Affinity (Ki not specified) | Qualitative |
| Flunitrazepam | α1β3γ2 | ~1.0 | Experimental |
| α2β3γ2 | ~1.2 | Experimental | |
| α3β3γ2 | ~1.1 | Experimental | |
| α5β3γ2 | ~1.5 | Experimental |
Note: The predicted binding affinity for this compound is expressed as log 1/c, where c is the molar concentration required to elicit a defined biological effect. This value is indicative of high affinity. Ki values for comparative benzodiazepines are from radioligand binding assays using [3H]flunitrazepam or other suitable radioligands.
Signaling Pathway and Mechanism of Action
This compound, like other benzodiazepines and thienodiazepines, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface of the α and γ subunits of the receptor complex. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABA's effect leads to an increased frequency of the chloride ion (Cl-) channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire an action potential, producing an overall inhibitory effect on neurotransmission.
Experimental Protocols
The determination of in vitro binding affinity of a compound like this compound for the GABA-A receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
-
Biological Material: Rat cortical membranes or cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., HEK293 cells).
-
Radioligand: A high-affinity benzodiazepine site radioligand, such as [³H]Flunitrazepam or [³H]Ro15-1788.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
-
Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-140,000 x g for 20-30 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending it in fresh, ice-cold binding buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 0.1-0.5 mg/mL), which can be determined using a protein assay like the Bradford or BCA assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
-
Assay Setup: In a 96-well plate or individual microcentrifuge tubes, prepare the following for each concentration of the test compound:
-
Total Binding: Radioligand + Membrane Preparation + Binding Buffer.
-
Non-specific Binding: Radioligand + Membrane Preparation + High concentration of non-labeled competitor (e.g., 10 µM Diazepam).
-
Competition: Radioligand + Membrane Preparation + Varying concentrations of this compound.
-
-
Incubation:
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells/tubes.
-
Add the various concentrations of this compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC50 and Ki:
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Fluclotizolam as a Central Nervous System Depressant
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fluclotizolam is a novel thienotriazolodiazepine, a class of central nervous system (CNS) depressants, that has emerged on the new psychoactive substances (NPS) market.[1][2] Synthesized in the late 1970s but never commercially marketed, it has been identified in forensic cases since 2017.[1][2][3] Like classical benzodiazepines, this compound is believed to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to the characteristic CNS depressant properties of this class, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects. Quantitative structure-activity relationship (QSAR) models predict a high binding affinity for the GABA-A receptor, suggesting significant potency. This document provides a comprehensive overview of the known pharmacological profile of this compound, summarizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics, and details the experimental protocols used to derive this information.
Introduction
This compound is classified as a novel benzodiazepine and, more specifically, a thienotriazolodiazepine, structurally related to compounds like etizolam. The core structure features a thiophene ring fused to a diazepine and a triazole ring. Though its synthesis dates back to a 1979 patent by Hoffmann-La Roche, it was never developed for medicinal use. Its recent emergence as a "designer drug" or "research chemical" necessitates a thorough understanding of its pharmacological properties to inform clinical, forensic, and drug development professionals. Novel benzodiazepines often pose significant public health risks due to their unknown potency, purity, and toxicological profiles, frequently being implicated in adverse events, especially when used with other depressants like opioids and alcohol.
Mechanism of Action
The primary mechanism of action for this compound, like other benzodiazepines, is the potentiation of the neurotransmitter GABA at the GABA-A receptor.
The GABA-A Receptor System The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, that is responsible for the majority of fast synaptic inhibition in the brain. When the endogenous ligand GABA binds to its site at the β+/α− interface, it induces a conformational change that opens a central chloride (Cl⁻) ion pore. The resulting influx of chloride ions hyperpolarizes the neuron, decreasing its excitability and inhibiting the transmission of action potentials.
Positive Allosteric Modulation this compound binds to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine site, located at the α+/γ2− subunit interface. This binding does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of channel opening, leading to a greater influx of chloride ions for a given concentration of GABA. This enhanced inhibitory signaling in the CNS produces the sedative, anxiolytic, and other depressant effects associated with the drug.
Pharmacodynamics
The pharmacodynamic effects of this compound are characteristic of a potent CNS depressant. User reports and preliminary analyses suggest it produces strong anxiolytic, sedative, muscle relaxant, and amnesic effects.
Binding Affinity and Potency While direct experimental binding affinity data (Ki) for this compound is not widely published, its affinity has been predicted using Quantitative Structure-Activity Relationship (QSAR) modeling. This computational method predicts a high binding affinity to the GABA-A receptor, greater than that of many other designer benzodiazepines. Anecdotal and forensic data further suggest that this compound may be two to three times more potent than the related compound etizolam.
Table 1: Predicted GABA-A Receptor Binding Affinities of Select Benzodiazepines
| Compound | Class | Predicted Binding Affinity (log 1/c) |
|---|---|---|
| Clobromazolam | Triazolobenzodiazepine | 10.14 |
| Flualprazolam | Triazolobenzodiazepine | 10.13 |
| Difludiazepam | 1,4-Benzodiazepine | 9.16 |
| This compound | Thienotriazolodiazepine | 8.91 |
| Bentazepam | Thienodiazepine | 6.88 |
| Tofisopam | 2,3-Benzodiazepine | 5.03 |
Data sourced from a QSAR model used to predict binding affinities.
User-Reported Dosage and Effects Online user reports provide a preliminary indication of the psychoactive dose range for oral administration. A dose of 0.75 mg is reported to have a "heavy effect".
Table 2: User-Reported Oral Dosage Range for this compound
| Effect | Dose Range |
|---|---|
| Light | 0.25 mg |
| Common | 0.25 - 0.5 mg |
| Strong | 0.5 - 0.75 mg |
| Heavy | > 0.75 mg |
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound from controlled clinical studies is unavailable. The current understanding is derived from in silico predictions, in vitro metabolism studies of related compounds, and user reports.
Metabolism Like many benzodiazepines, this compound is expected to undergo extensive hepatic metabolism. In silico models and studies on related thienodiazepines predict that metabolism proceeds via Phase I and Phase II reactions.
-
Phase I Metabolism : Primarily involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.
-
Phase II Metabolism : Involves conjugation reactions, most commonly glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the drug or its Phase I metabolites. This process increases water solubility and facilitates renal excretion.
Onset and Duration User reports describe a rapid onset of action, particularly with sublingual administration, and a medium-to-long duration of effects.
Table 3: User-Reported Onset and Duration of Effects
| Parameter | Time |
|---|---|
| Onset | 10 - 30 minutes |
| Duration | 6 - 14 hours |
| After Effects | 1 - 36 hours |
Key Experimental Methodologies
The pharmacological data on this compound and related compounds are primarily derived from in silico, in vitro, and forensic analytical techniques.
Quantitative Structure-Activity Relationship (QSAR) Modeling QSAR is a computational modeling method used to predict the pharmacological activity of compounds based on their chemical structure. For designer benzodiazepines, a QSAR model was developed to predict binding affinity to the GABA-A receptor, expressed as log 1/c. This provides a rapid, inexpensive method to estimate the potency of new compounds like this compound without requiring extensive laboratory testing.
In Vitro Receptor Binding Assays The standard method to determine a compound's binding affinity for a receptor is the radioligand binding assay. A competitive displacement assay is typically used for the benzodiazepine site.
-
Principle : This assay measures the ability of an unlabeled test compound (this compound) to compete with and displace a radiolabeled ligand (e.g., [³H]flunitrazepam) that has a known high affinity for the benzodiazepine binding site.
-
Method :
-
Receptor Preparation : Membranes from cells (e.g., HEK-293) engineered to express specific GABA-A receptor subtypes are isolated.
-
Incubation : The receptor membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification : The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Analysis : The data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
-
In Vitro Metabolism Studies To identify metabolic pathways, compounds can be incubated with human liver preparations, such as hepatocytes or microsomes. The resulting mixture is then analyzed using high-resolution mass spectrometry (HRMS) to identify and structurally elucidate the metabolites formed.
Safety and Toxicology
As a potent CNS depressant, this compound carries significant risks, particularly of overdose and dependence.
-
Adverse Effects : Common side effects are extensions of its primary pharmacological action and include heavy sedation, confusion, dizziness, memory impairment (amnesia), and deficits in motor coordination.
-
Overdose : An overdose of this compound, especially when combined with other CNS depressants such as alcohol, opioids, or other benzodiazepines, can lead to profound respiratory depression, unconsciousness, coma, and death. This additive effect is a major cause of fatalities involving novel benzodiazepines.
-
Tolerance and Dependence : Regular use of benzodiazepines can lead to the development of tolerance, requiring higher doses to achieve the same effects, and physical dependence. Abrupt discontinuation after prolonged use can result in a potentially life-threatening withdrawal syndrome, which may include seizures.
Conclusion
This compound is a potent thienotriazolodiazepine with a pharmacological profile consistent with a classical benzodiazepine, acting as a positive allosteric modulator of the GABA-A receptor. While computational models and user reports suggest high potency and a typical range of CNS depressant effects, a significant lack of formal clinical and non-clinical data remains. The information presented in this guide, based on the currently available scientific literature and forensic reports, underscores the drug's potential for profound sedative and anxiolytic effects. However, it also highlights the serious public health risks associated with its uncontrolled use, including overdose and dependence. Further rigorous experimental investigation is imperative to fully characterize its binding affinity, metabolic fate, and complete toxicological profile to better address the challenges posed by this emerging substance.
References
An In-depth Technical Guide to the Predicted GABA-A Receptor Subtype Selectivity of Fluclotizolam
Executive Summary
Fluclotizolam is a thienotriazolodiazepine that, like other compounds in its class, is presumed to exert its anxiolytic, sedative, and hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The diverse pharmacological effects of such modulators are dictated by their differential affinity and efficacy at various GABA-A receptor subtypes, which are primarily defined by their alpha (α) subunit composition (e.g., α1, α2, α3, α5).[2] While direct experimental evidence is pending, computational studies predict this compound to have a high binding affinity for the GABA-A receptor.[1] This guide details the theoretical framework for this compound's subtype selectivity, the established experimental methodologies to quantify it, and the potential implications for its pharmacological profile.
Predicted Binding Affinity of this compound
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the binding affinity of novel benzodiazepines. These models provide an initial estimate of a compound's potency. A study utilizing a QSAR model predicted the binding affinity for this compound among other designer benzodiazepines.[1]
Table 1: Predicted GABA-A Receptor Binding Affinities from a QSAR Model
| Compound | Class | Predicted Binding Affinity (log 1/c) |
|---|---|---|
| Clobromazolam | Triazolobenzodiazepine | 10.14 |
| Flualprazolam | Triazolobenzodiazepine | 10.13 |
| Difludiazepam | 1,4-Benzodiazepine | 9.16 |
| This compound | Thienotriazolodiazepine | 8.91 |
| Bentazepam | Thienodiazepine | 6.88 |
| Tofisopam | 2,3-Benzodiazepine | 5.03 |
Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.[1]
This predicted high affinity suggests that this compound is a potent ligand at the benzodiazepine binding site of the GABA-A receptor. However, this model does not differentiate between the various α subunits, which is critical for predicting the specific pharmacological effects.
GABA-A Receptor Subtypes and Functional Effects
The subtype selectivity of a benzodiazepine-site ligand is crucial for its clinical profile. The distinct roles of the major alpha subunits are broadly understood through studies with subtype-selective compounds and genetically modified mice.
-
α1 Subunit: Primarily associated with sedative, hypnotic, and amnesic effects.
-
α2 and α3 Subunits: Largely mediate anxiolytic and muscle relaxant properties.
-
α5 Subunit: Implicated in learning and memory processes.
A compound with higher affinity and/or efficacy at α2/α3 receptors compared to α1 receptors would be predicted to have a more selective anxiolytic profile with reduced sedative side effects.
Experimental Protocols for Determining Subtype Selectivity
To empirically determine the GABA-A receptor subtype selectivity of this compound, two primary in-vitro methodologies are employed: radioligand binding assays to measure binding affinity (Ki) and electrophysiological studies to measure functional modulation (EC50 and Emax).
This competitive binding assay quantifies the affinity of a test compound for specific receptor subtypes by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
Methodology:
-
Receptor Preparation: Human Embryonic Kidney (HEK293) cells or similar cell lines are stably transfected with cDNAs encoding the desired α, β, and γ subunits to express specific recombinant GABA-A receptor subtypes. The cells are cultured, harvested, and homogenized to create cell membrane preparations.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]flumazenil or [³H]Ro15-1788) and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
This technique is used to measure the functional potentiation of GABA-induced chloride currents by this compound in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.
Objective: To determine the potency (EC50) and efficacy (Imax) of this compound at specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are microinjected with capped RNA (cRNA) transcripts encoding the desired α, β, and γ subunits of the human GABA-A receptor. They are then incubated for 2-7 days to allow for robust receptor expression on the oocyte membrane.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for sensing the membrane potential and one for injecting current.
-
Drug Application: The membrane potential is clamped at a holding potential (e.g., -70 mV). A submaximal concentration of GABA (typically EC3-EC20, the concentration that elicits 3-20% of the maximal response) is applied to establish a baseline current. Subsequently, GABA is co-applied with varying concentrations of this compound, and the potentiation of the GABA-evoked chloride current is measured.
-
Data Analysis: The percentage potentiation of the GABA current is plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Imax (the maximum potentiation relative to the baseline GABA current).
Data Presentation and Visualization
Quantitative data from these experiments are summarized in tables for clear comparison of selectivity across subtypes.
Table 2: Illustrative Binding Affinities (Ki, nM) for GABA-A Receptor Subtypes (Note: This table is a template. Data for this compound is not yet available. Data for Diazepam is shown for illustrative purposes.)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α1/α2 Selectivity Ratio |
|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD |
| Diazepam | 4.5 | 3.1 | 5.2 | 8.1 | 1.45 |
TBD: To Be Determined by experimental assay.
Table 3: Illustrative Functional Modulation (EC50, nM and Imax, %) for GABA-A Receptor Subtypes (Note: This table is a template. Data for this compound is not yet available. Data for Diazepam is shown for illustrative purposes.)
| Compound | Subtype | EC50 (nM) | Imax (% Potentiation of GABA EC20) |
|---|---|---|---|
| This compound | α1β3γ2 | TBD | TBD |
| α2β3γ2 | TBD | TBD | |
| α3β3γ2 | TBD | TBD | |
| α5β3γ2 | TBD | TBD | |
| Diazepam | α1β3γ2 | 25 | 280% |
| α2β3γ2 | 18 | 310% | |
| α3β3γ2 | 22 | 290% | |
| α5β3γ2 | 35 | 250% |
TBD: To Be Determined by experimental assay.
Caption: GABA-A receptor positive allosteric modulation by this compound.
Caption: Workflow for determining GABA-A receptor subtype selectivity.
Caption: Logical relationship of subtype selectivity to pharmacological effects.
References
An In-depth Technical Guide to the Metabolism of Fluclotizolam and Its Potential Active Metabolites
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Fluclotizolam is a potent novel thienobenzodiazepine that has emerged on the illicit drug market.[1] As with many new psychoactive substances (NPS), a comprehensive understanding of its metabolic fate is crucial for clinical and forensic toxicology, as well as for informing potential therapeutic development. Direct research on this compound's metabolism is limited; therefore, this guide synthesizes available data on closely related analogues, particularly flubrotizolam and etizolam, to construct a predictive metabolic profile.[2][3] This document outlines the probable metabolic pathways, the enzymes involved, and the potential for pharmacologically active metabolites. It includes detailed experimental protocols adapted from state-of-the-art studies on similar compounds and presents all quantitative data in structured tables for clarity.
Pharmacodynamic Profile: Mechanism of Action
Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] The binding of the primary inhibitory neurotransmitter, GABA, to this receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] this compound potentiates this effect, resulting in the characteristic anxiolytic, sedative, and muscle relaxant properties associated with this class of drugs. Quantitative structure-activity relationship (QSAR) modeling predicts a high binding affinity for this compound to the GABA-A receptor, consistent with its reported high potency.
Predicted Metabolic Pathways
The biotransformation of this compound is expected to occur primarily in the liver via Phase I and Phase II metabolic reactions, a common pathway for benzodiazepines. The primary enzyme system responsible for Phase I oxidation is predicted to be the cytochrome P450 (CYP) family, with CYP3A4 being a key isoform. Phase II involves conjugation reactions, most notably glucuronidation, to increase water solubility and facilitate excretion.
Based on extensive studies of the structurally similar thieno-triazolo designer benzodiazepine, flubrotizolam, the metabolism of this compound is anticipated to proceed as follows:
-
Phase I (Oxidation): The initial and primary metabolic step is hydroxylation, mediated by CYP enzymes. The most probable sites for this reaction are the α- and 6-positions of the molecule.
-
Phase II (Conjugation): The parent drug and its hydroxylated Phase I metabolites undergo glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate them with glucuronic acid. This results in the formation of N-glucuronides and O-glucuronides of the hydroxylated metabolites.
References
- 1. cfsre.org [cfsre.org]
- 2. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tripsitter.com [tripsitter.com]
- 4. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Fluclotizolam in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and established methodologies concerning the solubility and stability of Fluclotizolam, a thienotriazolodiazepine derivative. Due to its status as a designer drug, publicly available physicochemical data is limited. This document summarizes the existing information and presents detailed experimental protocols for researchers to determine these properties in their own laboratory settings.
Introduction to this compound
This compound is a thienotriazolodiazepine that was first synthesized in 1979 but never marketed commercially. It has since emerged as a designer drug, first being definitively identified in 2017. Structurally, it is a derivative of the thienotriazolodiazepine class, which are known for their interaction with the benzodiazepine receptor site. Like other benzodiazepines, this compound is a central nervous system depressant. Its toxicological and physiological properties have not been extensively analyzed, making in-depth laboratory investigation crucial for forensic and research purposes.
Solubility of this compound
The solubility of a compound is a critical parameter for a wide range of laboratory applications, from the preparation of stock solutions for in vitro assays to the development of analytical methods. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in common laboratory solvents is not extensively available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and analytical standard product information sheets. It is important to note that these values may not have been determined under standardized conditions and should be considered as estimates.
| Solvent | Chemical Formula | Polarity | Known Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 5 mg/mL[1][2] |
| DMSO:PBS (pH 7.2) (1:1) | - | Aqueous Buffer | 0.5 mg/mL[2] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | ≥ 1 mg/mL |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Data not available |
| Methanol (MeOH) | CH₃OH | Polar Protic | Data not available |
| Water | H₂O | Polar Protic | Sparingly soluble |
Note: The solubility in acetonitrile is inferred from the availability of a 1 mg/mL certified reference material solution. A commercially available solution of 0.5mg/ml in a mixture of polyethylene glycol, ethyl alcohol, and distilled water suggests some degree of solubility in ethanol-containing mixtures[3]. The term "sparingly soluble" for water generally indicates that a significant volume of the solvent is required to dissolve a small amount of the solute.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or LC-MS method.
-
Analyze the filtered supernatant from the saturated solution.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Data Reporting:
-
Report the solubility in mg/mL or mol/L at the specified temperature.
-
References
Unveiling the Untapped Neuropharmacology of Fluclotizolam: An Investigative Analysis Beyond the GABAergic System
A Technical Guide for Researchers and Drug Development Professionals
For Research Use Only. This document is intended for a scientific audience and does not endorse the non-medical use of any substance.
Introduction
Fluclotizolam, a potent thienotriazolodiazepine, has emerged on the novel psychoactive substance (NPS) market, recognized for its significant central nervous system depressant effects.[1] Structurally analogous to benzodiazepines, its primary mechanism of action is well-established as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative, anxiolytic, and hypnotic outcomes.[1] However, the exclusive focus on its GABAergic activity may overlook a broader and more complex neurochemical profile. This technical guide aims to consolidate the current understanding of this compound's interaction with the GABA-A receptor and to explore its potential, yet uninvestigated, effects on other key neurotransmitter systems. By examining the pharmacological profiles of structurally related compounds, we present a speculative but scientifically grounded perspective on the non-GABAergic pathways that may be modulated by this compound, thereby identifying critical areas for future research.
The Established Core Mechanism: GABA-A Receptor Modulation
This compound's principal pharmacological effects are attributed to its high-affinity binding to the benzodiazepine site on the GABA-A receptor.[1] This interaction does not activate the receptor directly but rather enhances the effect of the endogenous neurotransmitter, GABA. This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability.[1] This established mechanism is the foundation of its observed depressant effects.
Binding Affinity Data
While extensive experimental binding data for this compound is not available in the public domain, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity for the GABA-A receptor. This provides a valuable point of comparison with other benzodiazepines.
| Compound | Class | Predicted GABA-A Receptor Binding Affinity (log 1/c) |
| This compound | Thienotriazolodiazepine | 8.91[2] |
| Flualprazolam | Triazolobenzodiazepine | 10.13 |
| Clobromazolam | Triazolobenzodiazepine | 10.14 |
| Difludiazepam | 1,4-Benzodiazepine | 9.16 |
Signaling Pathway of GABA-A Receptor Modulation
The following diagram illustrates the canonical signaling pathway of this compound at the GABA-A receptor.
Investigating Neurochemical Effects Beyond the GABAergic System: A Comparative and Speculative Analysis
Direct experimental evidence detailing the interaction of this compound with non-GABAergic neurotransmitter systems is currently lacking in peer-reviewed literature. However, the pharmacological profiles of structurally related compounds, particularly other thienodiazepines and thienobenzodiazepines, suggest that this compound may possess a broader spectrum of activity than is currently recognized.
Insights from Etizolam: A Close Structural Analog
The Case of Olanzapine: A Multi-Receptor Thienobenzodiazepine
A broader perspective can be gained by examining Olanzapine, a thienobenzodiazepine. Although structurally distinct from this compound, it shares the core thiophene and diazepine rings. Olanzapine is known to be a multi-receptor antagonist, with high affinity for a range of dopaminergic, serotonergic, adrenergic, muscarinic, and histaminic receptors. This multi-receptor profile is integral to its therapeutic effects and side-effect profile.
The following table summarizes the receptor binding affinities (Ki, nM) of Olanzapine for various non-GABAergic targets.
| Receptor Family | Receptor Subtype | Olanzapine Ki (nM) |
| Dopaminergic | D1 | 31 |
| D2 | 11 | |
| D3 | 49 | |
| D4 | 27 | |
| Serotonergic | 5-HT2A | 4 |
| 5-HT2C | 11 | |
| 5-HT3 | 130 | |
| 5-HT6 | 10 | |
| Adrenergic | α1 | 19 |
| Muscarinic | M1 | 1.9 |
| M2 | 18 | |
| M3 | 25 | |
| M4 | 10 | |
| M5 | 6 | |
| Histaminergic | H1 | 7 |
Lower Ki values indicate higher binding affinity.
Hypothetical Non-GABAergic Signaling Pathways for a Thienodiazepine Scaffold
Based on the multi-receptor profile of Olanzapine, a hypothetical model for the potential non-GABAergic interactions of a thienodiazepine-like compound such as this compound can be constructed. It is crucial to emphasize that this diagram is speculative and intended to guide future research.
Experimental Protocols for Elucidating a Broader Receptor Profile
To definitively characterize the neurochemical effects of this compound beyond the GABAergic system, a systematic approach employing in vitro pharmacological assays is necessary. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for a Panel of CNS Receptors
This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for a broad panel of receptors, including but not limited to dopaminergic (D1, D2, D3, D4, D5), serotonergic (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic (α1, α2, β), and muscarinic (M1-M5) subtypes.
Materials:
-
Receptor Source: Commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., unlabeled Haloperidol for D2 receptors).
-
Assay Buffer: A buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required).
-
Filtration System: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Procedure:
-
Assay Preparation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Functional Assay for G-Protein Coupled Receptors (GPCRs)
If binding to a non-GABAergic GPCR is identified, a functional assay is necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at a specific GPCR (e.g., a dopamine or serotonin receptor subtype).
Example Assay: cAMP Measurement for Gs- or Gi-coupled Receptors
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the GPCR of interest.
-
Test Compound: this compound.
-
Agonist: A known agonist for the receptor.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cyclic adenosine monophosphate (cAMP) levels (e.g., HTRF, ELISA, or LANCE-based).
Procedure for Antagonist Mode:
-
Cell Culture: Plate the cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the known agonist (typically the EC80) to stimulate the receptor.
-
Lysis and cAMP Measurement: After incubation with the agonist, lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. A decrease in the agonist-stimulated cAMP response indicates antagonistic activity. Calculate the IC50 for the inhibition.
Procedure for Agonist Mode:
-
Cell Culture: Plate the cells as described above.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a time sufficient to elicit a cAMP response.
-
Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. An increase (for Gs-coupled) or decrease (for Gi-coupled) in cAMP levels indicates agonistic activity. Calculate the EC50 for the response.
Discussion and Future Research Directions
The current body of scientific literature firmly establishes this compound as a potent modulator of the GABA-A receptor. However, the investigation into its broader neurochemical footprint is in its infancy. The potential for non-GABAergic effects, suggested by the pharmacology of its structural relative Etizolam and the multi-receptor profile of the thienobenzodiazepine Olanzapine, presents a compelling avenue for future research.
The lack of direct evidence necessitates a cautious and investigative approach. The primary recommendation for future studies is to conduct a comprehensive in vitro receptor profiling of this compound against a wide panel of CNS targets. This should include, at a minimum, all major subtypes of dopamine, serotonin, norepinephrine, acetylcholine, and glutamate receptors, as well as key monoamine transporters.
Should any significant binding affinities be identified, subsequent functional assays are crucial to determine the nature of the interaction (agonism, antagonism, etc.). Understanding the full receptor-binding profile of this compound will not only provide a more complete picture of its pharmacological and toxicological effects but may also offer insights into the structure-activity relationships of the thienodiazepine class of compounds. Such knowledge is vital for the forensic and clinical toxicology communities in interpreting cases involving this compound use and for the broader scientific community in understanding the neuropharmacology of novel psychoactive substances.
Conclusion
References
Initial Toxicological Screening of Fluclotizolam in Cell-Based Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluclotizolam is a designer benzodiazepine, and as of late 2025, there is a significant lack of publicly available in-vitro toxicological data. This guide is a representative framework for the initial toxicological screening of this compound, with methodologies and data tables derived from established practices for related compounds. The experimental protocols and data presented herein should be considered illustrative.
Introduction
This compound is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance.[1][2] Like other benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depressant effects.[3][4] Quantitative Structure-Activity Relationship (QSAR) models predict a high binding affinity of this compound to the GABA-A receptor, suggesting high potency.[3] Given its potential for abuse and adverse health effects, a thorough toxicological evaluation is imperative. This technical guide outlines a proposed initial toxicological screening of this compound using a battery of cell-based assays to assess its cytotoxic, genotoxic, and potential off-target effects.
Core Toxicological Screening Strategy
An effective in-vitro toxicological screening of a novel compound like this compound should encompass a tiered approach, starting with assessments of cytotoxicity and progressing to more specific endpoints such as genotoxicity and cardiotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial cell-based toxicological screening of a novel compound.
Caption: A streamlined workflow for in-vitro toxicological screening.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on typical results for potent benzodiazepines. Note: These are not experimentally determined values for this compound and are for illustrative purposes only.
Table 1: Cytotoxicity Data (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 24 | > 100 |
| HepG2 | LDH Release | 24 | > 100 |
| SH-SY5Y | MTT | 24 | 85 |
| HEK293 | MTT | 24 | > 100 |
Table 2: Genotoxicity Data
| Assay Type | Cell Line | Metabolic Activation (S9) | Result |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium & E. coli | With & Without | Negative |
| In-vitro Micronucleus Test | CHO-K1 | With & Without | Negative |
Table 3: Specific Toxicity Endpoints
| Assay Type | Endpoint | IC50 / EC50 (µM) |
| Mitochondrial Toxicity (Seahorse XF) | Oxygen Consumption Rate | 75 |
| hERG Channel Inhibition (Patch Clamp) | Potassium Channel Current | 45 |
| Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells at 50 µM | 25% |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for assessing xenobiotic metabolism and hepatotoxicity.
-
SH-SY5Y (Human Neuroblastoma): Relevant for neurotoxic effects, given the central nervous system targets of benzodiazepines.
-
HEK293 (Human Embryonic Kidney): A general-purpose cell line for cytotoxicity testing.
-
CHO-K1 (Chinese Hamster Ovary): Commonly used in genotoxicity assays like the micronucleus test.
-
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
-
Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
-
Procedure:
-
Follow the same initial cell seeding and treatment protocol as the MTT assay.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to a positive control (lysis buffer).
-
Genotoxicity Assays
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.
-
Procedure:
-
This compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates a positive result.
-
-
Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
-
Procedure:
-
CHO-K1 cells are exposed to this compound with and without S9 metabolic activation.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After incubation, cells are harvested, fixed, and stained.
-
The frequency of micronuclei in binucleated cells is determined by microscopy.
-
Specific Toxicity Endpoints
-
Principle: Assesses the effect of the compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR). A decrease in OCR can indicate inhibition of the electron transport chain.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat with this compound.
-
Use a Seahorse XF Analyzer to measure OCR in real-time.
-
Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Principle: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
-
Procedure:
-
Use an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Establish a stable whole-cell recording.
-
Perfuse the cells with different concentrations of this compound.
-
Measure the hERG tail current and calculate the percentage of inhibition.
-
Determine the IC50 value.
-
-
Principle: Differentiates between two major modes of cell death. Apoptosis is a programmed and controlled process, while necrosis is a result of acute cellular injury. This assay typically uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of necrotic cells with compromised membranes.
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the cell populations using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Mechanisms
Primary Pharmacological Pathway
The primary mechanism of action for benzodiazepines involves potentiation of GABAergic neurotransmission.
Caption: The GABA-A receptor signaling pathway modulated by this compound.
Potential Toxicological Pathways
While the primary pharmacological effect is well-understood, toxicological effects may arise from off-target interactions or downstream consequences of excessive GABA-A receptor modulation.
Caption: Potential pathways leading to cellular toxicity.
Conclusion
The initial toxicological screening of this compound in cell-based assays is a critical step in understanding its potential for harm. The proposed workflow, incorporating assessments of cytotoxicity, genotoxicity, mitochondrial function, and cardiac safety, provides a comprehensive preliminary toxicological profile. While specific experimental data for this compound is currently limited, the methodologies and frameworks outlined in this guide, based on established practices for related compounds, offer a robust starting point for any future toxicological evaluation. Such studies are essential for informing public health and regulatory bodies about the risks associated with this and other emerging designer benzodiazepines.
References
Methodological & Application
LC-MS/MS method for Fluclotizolam quantification in plasma
An LC-MS/MS Application Note for the Quantification of Fluclotizolam in Human Plasma
Introduction
This compound is a thienotriazolodiazepine derivative that has emerged as a designer drug.[1] As with other benzodiazepines, it is a central nervous system depressant.[2] The accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity, specificity, and precision, making it ideal for the determination of low-concentration analytes in complex biological fluids.[3]
This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma. While a fully validated method for this compound in plasma is not extensively documented in publicly available literature, this document synthesizes information from validated methods for closely related designer benzodiazepines to provide a robust framework for researchers.[4]
Quantitative Data Summary
The following tables summarize the proposed quantitative performance parameters for the LC-MS/MS method for this compound in human plasma. These values are based on typical performance characteristics observed for similar benzodiazepine assays in biological matrices.[5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, weighted 1/x |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | ≤ 20 | 80 - 120 |
| Low QC | 0.3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 10 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 80 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
| Internal Standard | > 85 | < 15 |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma.
Materials:
-
Human plasma
-
This compound analytical standard
-
Diazepam-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 4: LC Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 5 |
Table 5: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
Table 6: MS/MS Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 7: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 333.1 | 298.1 | 25 | 150 |
| This compound (Qualifier) | 333.1 | 243.1 | 35 | 150 |
| Diazepam-d5 (IS) | 290.2 | 199.1 | 30 | 150 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Benzodiazepine signaling pathway via GABA-A receptor modulation.
References
Application Notes and Protocols for Measuring the Sedative Properties of Fluclotizolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of behavioral assays designed to assess the sedative properties of the novel thienodiazepine, Fluclotizolam. Due to the limited availability of published preclinical data specifically for this compound, data from its close structural analog, etizolam, and the classical benzodiazepine, diazepam, are presented as representative examples of expected outcomes.
Introduction to this compound
This compound is a thienodiazepine derivative that is structurally related to etizolam.[1][2][3] Like other compounds in this class, it is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1] This mechanism of action is consistent with sedative, hypnotic, anxiolytic, and muscle relaxant properties.[1] Anecdotal reports suggest that this compound is a potent sedative-hypnotic agent. The following behavioral assays are standard preclinical methods to quantify the sedative and motor-impairing effects of novel compounds like this compound.
Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity and exploratory behavior in rodents. A reduction in locomotor activity, such as the total distance traveled and the number of line crossings, is a key indicator of a drug's sedative properties.
Experimental Protocol
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares. The arena should be placed in a sound-attenuated room with consistent, diffuse lighting.
-
Animals: Adult male or female mice (e.g., C57BL/6) or rats are commonly used. Animals should be habituated to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline, DMSO solution) via the intended route of administration (e.g., intraperitoneal, oral) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Procedure: a. Gently place the animal in the center of the open field arena. b. Allow the animal to explore the arena freely for a predetermined period (typically 5-10 minutes). c. A video camera mounted above the arena records the session for later analysis using automated tracking software.
-
Data Analysis: The primary parameters for assessing sedation are:
-
Total Distance Traveled: A decrease indicates a sedative effect.
-
Number of Line Crossings: A reduction suggests decreased locomotor activity.
-
Rearing Frequency: A decrease can also indicate sedation.
-
Time spent in the center versus the periphery can be used to assess anxiety-like behavior, although this is not the primary measure for sedation.
-
Representative Data: Effects of Etizolam on Locomotor Activity in the Open Field Test
The following table summarizes representative data for the effects of etizolam on locomotor activity in mice. A similar dose-dependent decrease in activity would be expected for this compound.
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | 3500 ± 250 |
| Etizolam | 0.1 | 2800 ± 200 |
| Etizolam | 0.3 | 1500 ± 150 |
| Etizolam | 1.0 | 800 ± 100 |
Note: These data are representative and compiled from general knowledge of the effects of etizolam. Actual results may vary.
Experimental Workflow: Open Field Test
Caption: Workflow for the Open Field Test.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is primarily a test for anxiety-like behavior, but it can also provide information about the sedative effects of a compound. A significant decrease in the total number of arm entries can indicate sedation, as the animal is less active overall.
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal size.
-
Animals: Adult male or female rats or mice. Animals should be habituated to the testing room before the experiment.
-
Drug Administration: Administer this compound or vehicle control at various doses prior to testing.
-
Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a 5-minute session. c. A video camera records the session for subsequent analysis.
-
Data Analysis:
-
Total Arm Entries: A decrease in the total number of entries into any of the arms can suggest a sedative effect.
-
Percentage of Time in Open Arms and Open Arm Entries: These are primary measures of anxiety. Anxiolytic drugs are expected to increase these parameters.
-
Representative Data: Effects of Diazepam on the Elevated Plus Maze
The following table presents representative data for the effects of diazepam on rat behavior in the elevated plus maze. A similar dose-dependent decrease in total arm entries might be observed with sedative doses of this compound.
| Treatment Group | Dose (mg/kg, i.p.) | Total Arm Entries (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | 0 | 25 ± 3 | 15 ± 2 |
| Diazepam | 0.5 | 22 ± 2 | 30 ± 4 |
| Diazepam | 1.0 | 18 ± 2 | 45 ± 5 |
| Diazepam | 2.0 | 12 ± 1.5 | 50 ± 6 |
Note: These data are representative of the effects of a classical benzodiazepine and are for illustrative purposes.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Rotarod Test
The Rotarod Test is a standard assay for assessing motor coordination, balance, and the motor-impairing effects of drugs. A decrease in the latency to fall from the rotating rod is a direct measure of motor impairment, which is a common side effect of sedative compounds.
Experimental Protocol
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes for mice). The rod should have a textured surface to provide grip.
-
Animals: Adult male or female mice or rats. It is crucial to train the animals on the apparatus for a few days prior to the experiment to establish a stable baseline performance.
-
Drug Administration: Administer this compound or vehicle control at various doses.
-
Procedure: a. Place the animal on the rotating rod at a low speed. b. Gradually increase the speed of rotation (accelerating rotarod protocol) or maintain a constant speed. c. Record the latency (in seconds) for the animal to fall off the rod. A cutoff time is typically set (e.g., 300 seconds). d. Multiple trials are usually conducted for each animal.
-
Data Analysis: The primary endpoint is the latency to fall . A dose-dependent decrease in the time spent on the rod indicates motor impairment.
Representative Data: Effects of Etizolam on the Rotarod Test in Mice
The following table shows representative data for the effects of etizolam on motor coordination in mice. A similar dose-dependent decrease in performance would be anticipated for this compound.
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) (Mean ± SEM) |
| Vehicle | 0 | 280 ± 20 |
| Etizolam | 0.3 | 210 ± 25 |
| Etizolam | 1.0 | 120 ± 18 |
| Etizolam | 3.0 | 50 ± 10 |
Note: These data are representative and based on the known effects of etizolam.
Experimental Workflow: Rotarod Test
Caption: Workflow for the Rotarod Test.
Loss of Righting Reflex (LORR)
The Loss of Righting Reflex is a direct measure of the hypnotic or sleep-inducing properties of a compound. The inability of an animal to right itself when placed on its back is considered a state of hypnosis.
Experimental Protocol
-
Apparatus: A clear observation chamber or a V-shaped trough to gently restrain the animal on its back.
-
Animals: Adult male or female mice or rats.
-
Drug Administration: Administer a hypnotic dose of this compound or vehicle control.
-
Procedure: a. After drug administration, gently place the animal on its back in the observation chamber or trough. b. The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds). c. The onset of LORR (time from injection to the loss of the reflex) and the duration of LORR (time from loss to spontaneous recovery of the reflex) are recorded.
-
Data Analysis:
-
Onset of LORR: A shorter onset time indicates a faster-acting hypnotic.
-
Duration of LORR: A longer duration indicates a more potent or longer-lasting hypnotic effect.
-
Percentage of Animals with LORR: At lower doses, not all animals may exhibit LORR, and this can be a useful measure of the drug's efficacy.
-
Representative Data: Expected Effects of a Sedative-Hypnotic on LORR
The following table provides a representative example of the expected dose-dependent effects of a potent sedative-hypnotic like this compound on the loss of righting reflex in mice.
| Treatment Group | Dose (mg/kg, i.p.) | Onset of LORR (min) (Mean ± SEM) | Duration of LORR (min) (Mean ± SEM) | % of Animals with LORR |
| Vehicle | 0 | - | 0 | 0 |
| This compound | 1.0 | 10 ± 2 | 15 ± 3 | 40 |
| This compound | 3.0 | 5 ± 1 | 45 ± 5 | 90 |
| This compound | 10.0 | 2 ± 0.5 | 120 ± 10 | 100 |
Note: These are hypothetical data based on the expected potent hypnotic effects of a thienodiazepine and are for illustrative purposes.
Experimental Workflow: Loss of Righting Reflex
References
Application Notes and Protocols: Neuronal Culture Models for Studying Fluclotizolam's Effect on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluclotizolam is a novel thienotriazolodiazepine, a class of benzodiazepines known to act as central nervous system depressants.[1] Like other benzodiazepines, this compound is presumed to exert its effects by positively modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3][4] This modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[5] This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, and anticonvulsant properties of this drug class.
Primary neuronal cultures, particularly from the hippocampus and cortex, are invaluable in vitro models for elucidating the specific effects of novel psychoactive compounds on synaptic transmission. These cultures develop functional synaptic networks, allowing for detailed investigation of changes in synaptic strength, protein expression, and neurotransmitter release. These application notes provide detailed protocols for utilizing primary neuronal cultures to characterize the impact of this compound on synaptic transmission.
Section 1: Primary Hippocampal Neuron Culture Protocol
Primary hippocampal cultures are a well-established model for studying synaptic development and function. The following protocol details the preparation and maintenance of these cultures.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hibernate-E medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Neurobasal medium
-
Poly-D-lysine (PDL)
-
Laminin
-
Trypsin-EDTA (0.25%)
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Papain
-
DNase I
Protocol:
-
Coating Culture Plates:
-
Aseptically coat culture plates or coverslips with 50 µg/mL PDL in sterile water for at least 4 hours at 37°C.
-
Rinse plates three times with sterile, deionized water and allow them to dry completely.
-
(Optional) For enhanced neuronal adhesion and health, subsequently coat with 5 µg/mL laminin in sterile PBS for 2 hours at 37°C.
-
-
Hippocampal Dissection:
-
Euthanize timed-pregnant rats (E18) according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect embryonic hippocampi in ice-cold Hibernate-E medium.
-
-
Cell Dissociation:
-
Digest the hippocampal tissue with 0.25% trypsin-EDTA or papain for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in DMEM with 10% FBS to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Maintenance:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed supplemented Neurobasal medium. Continue with half-media changes every 3-4 days.
-
Cultures are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).
-
Section 2: Electrophysiological Analysis of Inhibitory Synaptic Transmission
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effects of this compound on the function of individual synapses. This protocol focuses on recording miniature inhibitory postsynaptic currents (mIPSCs) to assess changes in GABA-A receptor function.
Protocol:
-
Preparation:
-
Transfer a coverslip with mature (DIV 14-21) hippocampal neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
To isolate GABAergic mIPSCs, add 1 µM tetrodotoxin (TTX) to block action potentials, and 10 µM CNQX and 50 µM AP5 to block ionotropic glutamate receptors.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with CsOH.
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline mIPSC activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-100 nM) and record for another 10-15 minutes.
-
Wash out the drug with aCSF and record for a further 10 minutes.
-
-
Data Analysis:
-
Analyze mIPSC frequency, amplitude, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the parameters before, during, and after this compound application.
-
Data Presentation
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) |
| mIPSC Frequency (Hz) | 2.1 ± 0.3 | 2.2 ± 0.4 | 2.0 ± 0.3 |
| mIPSC Amplitude (pA) | 35.2 ± 4.1 | 48.5 ± 5.3 | 62.1 ± 6.8** |
| Weighted Decay Time Constant (ms) | 25.8 ± 2.7 | 38.9 ± 3.1 | 55.4 ± 4.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Disclaimer: The quantitative data presented is representative of the expected effects of a potent benzodiazepine and is for illustrative purposes only. Specific results for this compound may vary.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp recording of mIPSCs.
Section 3: Immunocytochemical Analysis of Synaptic Markers
Immunocytochemistry allows for the visualization and quantification of changes in the expression and localization of key synaptic proteins following this compound treatment. This can provide insights into potential structural plasticity at inhibitory synapses.
Protocol:
-
Cell Treatment and Fixation:
-
Treat mature hippocampal cultures (DIV 14-21) with this compound at the desired concentrations for a specified duration (e.g., 24 hours).
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash again three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C. Key primary antibodies include:
-
Anti-GABA-A receptor subunit (e.g., α1, α2, γ2)
-
Anti-Gephyrin (postsynaptic scaffolding protein for GABA-A receptors)
-
Anti-VGAT (presynaptic marker for inhibitory terminals)
-
Anti-MAP2 (dendritic marker)
-
-
Wash the cells three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI.
-
Acquire images using a confocal microscope.
-
Quantify the number, size, and intensity of synaptic puncta using image analysis software (e.g., ImageJ, CellProfiler).
-
Data Presentation
| Parameter | Vehicle Control | This compound (100 nM) |
| Gephyrin Cluster Density (clusters/100 µm dendrite) | 45.3 ± 5.2 | 58.7 ± 6.1* |
| GABA-A Receptor α2 Subunit Cluster Intensity (A.U.) | 100 ± 8.5 | 135.2 ± 11.3** |
| VGAT Puncta Density (puncta/100 µm dendrite) | 60.1 ± 7.3 | 59.5 ± 6.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. A.U. = Arbitrary Units. Disclaimer: The quantitative data presented is hypothetical and for illustrative purposes only. Specific results for this compound may vary.
Signaling Pathway of Benzodiazepines at the GABAergic Synapse
Caption: Benzodiazepine action at the GABAergic synapse.
Section 4: Neurotransmitter Release Assay
A neurotransmitter release assay can determine if this compound affects the presynaptic release of GABA. This can be achieved by stimulating the neurons and measuring the amount of GABA released into the extracellular medium.
Protocol:
-
Culture Preparation and Treatment:
-
Plate hippocampal neurons in 24-well plates and culture for 14-21 DIV.
-
Wash the cells twice with a basal salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 25 HEPES, and 10 glucose, pH 7.4.
-
Pre-incubate the cells with this compound at various concentrations in BSS for 30 minutes at 37°C.
-
-
Stimulation and Sample Collection:
-
To measure basal release, collect the supernatant from a set of wells.
-
To measure stimulated release, replace the medium with BSS containing this compound and a high concentration of KCl (e.g., 50 mM) to depolarize the neurons. Incubate for 5 minutes.
-
Collect the supernatant.
-
-
GABA Quantification:
-
Quantify the concentration of GABA in the collected supernatants using a commercially available GABA ELISA kit or by high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Normalization:
-
After sample collection, lyse the cells in each well and measure the total protein content using a BCA assay.
-
Normalize the amount of GABA released to the total protein content in each well.
-
Data Presentation
| Condition | Basal GABA Release (pmol/mg protein) | Stimulated GABA Release (pmol/mg protein) |
| Vehicle Control | 15.2 ± 2.1 | 85.7 ± 9.3 |
| This compound (100 nM) | 14.8 ± 1.9 | 83.2 ± 8.8 |
Data are presented as mean ± SEM. Disclaimer: The quantitative data presented is hypothetical and for illustrative purposes only. As benzodiazepines primarily act postsynaptically, a significant direct effect on presynaptic GABA release is not expected. Specific results for this compound may vary.
Logical Relationship of this compound's Effects
Caption: Expected downstream effects of this compound.
Conclusion
The described neuronal culture models and associated protocols provide a robust framework for the detailed characterization of this compound's effects on synaptic transmission. Electrophysiological recordings offer direct functional readouts of GABA-A receptor modulation, while immunocytochemistry provides insights into potential structural changes at the synapse. Neurotransmitter release assays can clarify any presynaptic effects. Together, these approaches will enable a comprehensive understanding of the neuropharmacological profile of this compound, aiding in drug development and basic neuroscience research.
References
- 1. cfsre.org [cfsre.org]
- 2. Frontiers | Novel modulatory effects of neurosteroids and benzodiazepines on excitatory and inhibitory neurons excitability: a multi-electrode array recording study [frontiersin.org]
- 3. Novel modulatory effects of neurosteroids and benzodiazepines on excitatory and inhibitory neurons excitability: a multi-electrode array recording study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAergic and dopaminergic transmission in the rat cerebral cortex: effect of stress, anxiolytic and anxiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Electrophysiological Impact of Fluclotizolam on GABAergic Currents
For: Researchers, scientists, and drug development professionals.
Subject: Detailed methodologies for characterizing the effects of Fluclotizolam on GABA-A receptor function using electrophysiological techniques.
Disclaimer: Direct experimental data on the electrophysiological effects of this compound are limited in publicly available scientific literature. The following protocols and data are based on the established mechanisms of action of closely related thienodiazepine analogs, such as etizolam, and the broader class of benzodiazepines. These compounds are known to act as positive allosteric modulators of GABA-A receptors.[1] The provided information should serve as a foundational guide for designing and conducting experiments with this compound.
Introduction
This compound is a novel thienotriazolodiazepine that is structurally related to benzodiazepines.[1][2] Like other compounds in this class, it is presumed to exert its anxiolytic, sedative, and muscle relaxant effects by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1][3] this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. This means it binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.
These application notes provide a comprehensive overview of the electrophysiological techniques and protocols required to investigate the impact of this compound on GABAergic currents.
Signaling Pathway of Benzodiazepine-like Compounds
The interaction of this compound with the GABA-A receptor enhances the inhibitory effect of GABA. The following diagram illustrates this signaling pathway.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table summarizes predicted binding affinities for this compound and related compounds, providing an indication of its potential potency.
| Compound | Predicted Binding Affinity (log 1/c) | Reference |
| This compound | 8.91 | |
| Difludiazepam | 9.16 | |
| Flualprazolam | 10.13 | |
| Clobromazolam | 10.14 | |
| Tofisopam | 5.03 |
Note: A higher log 1/c value indicates a greater predicted binding affinity to the GABA-A receptor. Data from a quantitative structure-activity relationship (QSAR) model.
Experimental Protocols
Cell Culture and Preparation
This protocol describes the preparation of primary hippocampal neurons, a common model system for studying GABAergic currents.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Papain dissociation system
-
Poly-D-lysine coated coverslips
Protocol:
-
Dissect hippocampi from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in papain solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine coated coverslips at a density of 50,000-100,000 cells/cm².
-
Culture the neurons in a humidified incubator at 37°C and 5% CO₂.
-
Use neurons for electrophysiological recordings between 7 and 21 days in vitro.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of GABA-evoked currents from cultured neurons.
Materials:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
GABA stock solution
-
This compound stock solution (dissolved in DMSO, final concentration of DMSO <0.1%)
Protocol:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA using a rapid perfusion system to evoke an inward Cl⁻ current.
-
After establishing a stable baseline of GABA-evoked currents, co-apply this compound with GABA to determine its modulatory effect.
-
Record changes in current amplitude, activation, and deactivation kinetics.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical electrophysiology experiment to assess the impact of this compound.
Caption: Workflow for patch-clamp analysis of this compound.
Logical Relationship of Allosteric Modulation
The diagram below illustrates the logical relationship between the binding of GABA, the allosteric modulator (this compound), and the resulting potentiation of the receptor's function.
Caption: Logical flow of positive allosteric modulation.
References
Application Note: Solid-Phase Extraction Protocol for Fluclotizolam from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluclotizolam is a potent thienotriazolodiazepine, a class of novel psychoactive substances (NPS) that has emerged in forensic and clinical toxicology cases.[1] As a member of the benzodiazepine class, this compound acts as a central nervous system depressant.[1] The development of robust and reliable analytical methods for the extraction and quantification of this compound from complex biological matrices is crucial for accurate toxicological assessment. Solid-phase extraction (SPE) offers a highly selective and efficient method for sample clean-up and concentration prior to instrumental analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation of this compound from various biological matrices, including whole blood, plasma, and urine. The protocol is based on established methods for the extraction of benzodiazepines and has been adapted to the physicochemical properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀ClFN₄S | [2] |
| Molecular Weight | 332.8 g/mol | [2] |
| Predicted GABAA-binding affinity | High (8.91 log 1/c) | [3] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
Sample Pre-treatment
Proper sample pre-treatment is critical to ensure optimal recovery and minimize matrix effects.
a) Whole Blood:
-
To 1 mL of whole blood, add 2 mL of a lysing agent (e.g., deionized water or zinc sulfate solution) to lyse red blood cells.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
The supernatant is then carried forward to the SPE procedure.
b) Plasma/Serum:
-
To 1 mL of plasma or serum, add 1 mL of an acidic solution (e.g., 4% phosphoric acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
The resulting supernatant is used for the SPE procedure.
c) Urine:
For the analysis of total this compound (parent drug and its metabolites), enzymatic hydrolysis of glucuronide conjugates is recommended.
-
To 1 mL of urine, add a suitable volume of β-glucuronidase enzyme solution.
-
Incubate the sample at an appropriate temperature and duration (e.g., 60°C for 2 hours) to ensure complete hydrolysis.
-
After hydrolysis, adjust the pH of the sample to approximately 6-7 with a suitable buffer (e.g., phosphate buffer).
Solid-Phase Extraction (SPE) Protocol
A mixed-mode SPE cartridge, combining reversed-phase and cation-exchange mechanisms, is recommended for optimal selectivity for a broad range of benzodiazepines, including this compound.
a) SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Pass 3 mL of an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6.0) to equilibrate the sorbent.
b) Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/minute).
c) Washing:
Washing steps are crucial for the removal of endogenous interferences.
-
Wash 1 (Polar Interferences): Pass 3 mL of a weak acidic solution (e.g., 0.1 M acetic acid) through the cartridge.
-
Wash 2 (Non-polar Interferences): Pass 3 mL of a solution of 5-20% methanol in water.
d) Elution:
-
Elute this compound from the cartridge with 3 mL of a basic organic solvent. A common and effective elution solvent is 5% ammonium hydroxide in methanol.
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes representative quantitative data from validated SPE-LC-MS/MS methods for the analysis of various benzodiazepines in biological matrices. These values can be considered as target performance characteristics for a validated this compound method.
| Analyte Class | Matrix | Recovery Rate (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Benzodiazepines | Urine | 56 - 83 | 0.002 - 0.01 µM | 0.002 - 0.01 µM | |
| 1,4-Benzodiazepines | Urine, Plasma | > 90 | Not specified | Not specified | |
| Designer Benzodiazepines | Whole Blood | Not specified | Not specified | 0.5 - 10 | |
| General Benzodiazepines | Urine | > 90 | Not specified | Not specified |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound.
Logical Relationship for SPE Protocol Development
References
Application Note: Utilizing Rodent Models to Characterize the Effects of Fluclotizolam on Sleep Architecture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluclotizolam is a thienotriazolodiazepine derivative, structurally related to benzodiazepines (BZDs), that has emerged as a designer drug.[1] Like other compounds in this class, it is presumed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] The binding of thienodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent inhibitory or calming effect on the nervous system.[2][3][4] This mechanism is responsible for the sedative, hypnotic, anxiolytic, and muscle relaxant properties associated with this drug class.
Understanding the specific effects of novel psychoactive substances like this compound on sleep is critical for both clinical and forensic toxicology. Sleep architecture, the cyclical pattern of sleep stages, is a sensitive biomarker for central nervous system (CNS) activity. Polysomnography (PSG), which involves the simultaneous recording of electroencephalogram (EEG) and electromyogram (EMG), is the gold standard for assessing sleep architecture. Rodent models, particularly mice and rats, are invaluable for these studies as their sleep patterns and neurophysiology are well-characterized, allowing for controlled, high-throughput preclinical evaluation of hypnotic compounds.
This application note provides detailed protocols for using a mouse model to study the effects of this compound on sleep architecture, from surgical implantation of recording electrodes to data analysis and interpretation.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Mice
This protocol details the stereotaxic surgery required to implant electrodes for chronic sleep recordings. All procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Male C57BL/6 mice (10-20 weeks old)
-
Stereotaxic frame
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical tools (scalpel, forceps, drill, jeweler's screwdriver)
-
Stainless steel screws for EEG electrodes (approx. 1 mm diameter)
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Analgesics (e.g., Meloxicam)
-
Suture kit
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of Ketamine/Xylazine). Confirm deep anesthesia by lack of pedal withdrawal reflex.
-
Preparation: Shave the scalp, place the mouse in the stereotaxic frame, and apply ophthalmic ointment to the eyes to prevent drying. Sterilize the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Using a dental drill, carefully drill two small holes through the skull over the frontal cortex (e.g., +1.5 mm AP, +1.5 mm ML from Bregma) and parietal cortex (e.g., -2.5 mm AP, +2.0 mm ML from Bregma) for EEG recording. A third hole can be drilled over the cerebellum to place a reference/ground screw.
-
Electrode Implantation: Gently screw the stainless steel electrodes into the drilled holes until they make contact with the dura mater without piercing it.
-
EMG Electrode Placement: Using forceps, create small bilateral punctures in the trapezius (neck) muscles. Insert the stripped ends of the two EMG wires into the muscle tissue.
-
Headmount Assembly: Solder the electrode wires to a small connector plug. Secure the entire assembly, including the electrodes and the base of the connector, to the skull using dental cement, creating a stable headmount.
-
Suturing and Recovery: Suture the skin around the dental cement cap. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal closely for at least 24 hours. Allow a 7-10 day recovery period before starting experiments.
Protocol 2: Polysomnographic Recording and Drug Administration
Materials:
-
Surgically prepared mice
-
Recording chamber (sound-attenuated, controlled light/dark cycle)
-
Flexible recording cable and commutator/slip ring
-
EEG/EMG amplifier and data acquisition system
-
This compound
-
Vehicle solution (e.g., saline with 1% Tween-80)
Procedure:
-
Habituation: Place the mice individually in the recording chambers. Connect their headmounts to the recording cables and allow them to habituate for 2-3 days to the environment and tether.
-
Baseline Recording: Record EEG/EMG data continuously for 24 hours to establish a stable baseline of sleep-wake patterns. The recording should begin at the onset of the light period (the primary sleep phase for rodents).
-
Drug Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg) and a vehicle control.
-
Drug Administration: On the test day, at the onset of the light period, briefly disconnect the animal and administer either the vehicle or a dose of this compound via intraperitoneal (IP) injection. A crossover design is recommended, where each animal receives all treatments with a sufficient washout period (at least 2-3 days) between administrations.
-
Post-Administration Recording: Immediately reconnect the animal and record EEG/EMG signals continuously for the next 24 hours to assess the drug's effects on sleep architecture.
Protocol 3: Sleep Data Analysis and Scoring
Procedure:
-
Vigilance State Scoring: The recorded EEG/EMG data is segmented into epochs (typically 4-10 seconds). Each epoch is manually or semi-automatically scored into one of three states based on the distinct electrophysiological signatures:
-
Wakefulness (Wake): Low-amplitude, high-frequency EEG activity (desynchronized) and high, variable EMG tone.
-
Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency EEG activity (delta waves, 0.5-4 Hz) and low EMG tone.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency EEG with a prominent theta rhythm (6-10 Hz) and muscle atonia (lowest EMG tone).
-
-
Quantitative Analysis: Once the record is scored, the following parameters are quantified for the baseline and post-treatment periods:
-
Sleep Latency: Time from injection to the first continuous NREM sleep bout (e.g., >1 minute).
-
Total Sleep Time: Total minutes spent in NREM and REM sleep over a defined period (e.g., 6 hours post-injection).
-
Sleep/Wake Bout Duration: Average length of individual sleep and wake episodes.
-
Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100%.
-
Time in Each Stage: Total minutes and percentage of time spent in Wake, NREM, and REM sleep.
-
EEG Power Spectral Analysis: Fast Fourier Transform (FFT) analysis of the EEG signal during NREM sleep to quantify power in specific frequency bands (e.g., delta power), which is an indicator of sleep intensity or depth.
-
Data Presentation
The following tables present hypothetical, yet representative, data based on the known effects of benzodiazepines on sleep architecture. Benzodiazepines typically decrease sleep latency, increase NREM sleep (particularly Stage 2 in humans), and suppress REM sleep and deep NREM sleep (slow-wave sleep).
Table 1: Effect of this compound on Key Sleep Parameters (First 6 Hours Post-Dose)
| Treatment (mg/kg) | Sleep Latency (min) | Total Sleep Time (min) | Sleep Efficiency (%) |
| Vehicle | 18.5 ± 2.3 | 210.4 ± 15.1 | 58.4 ± 4.2 |
| This compound (0.1) | 12.1 ± 1.8 | 245.6 ± 12.9 | 68.2 ± 3.6 |
| This compound (0.3) | 7.3 ± 1.1 | 288.9 ± 10.5 | 80.3 ± 2.9** |
| This compound (1.0) | 4.2 ± 0.8 | 315.2 ± 9.8 | 87.6 ± 2.7*** |
| Data are presented as Mean ± SEM. *, p<0.05; **, p<0.01; **, p<0.001 compared to Vehicle. |
Table 2: Effect of this compound on Time Spent in Each Vigilance State (First 6 Hours Post-Dose)
| Treatment (mg/kg) | % Time in Wake | % Time in NREM Sleep | % Time in REM Sleep |
| Vehicle | 41.6 ± 4.2 | 49.1 ± 3.8 | 9.3 ± 1.1 |
| This compound (0.1) | 31.8 ± 3.6 | 59.5 ± 3.1 | 8.7 ± 0.9 |
| This compound (0.3) | 19.7 ± 2.9 | 73.8 ± 2.5 | 6.5 ± 0.7 |
| This compound (1.0) | 12.4 ± 2.7 | 82.3 ± 2.1 | 5.3 ± 0.6** |
| Data are presented as Mean ± SEM. *, p<0.05; **, p<0.01; **, p<0.001 compared to Vehicle. |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Enhanced Fluclotizolam Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the quantitative analysis of Fluclotizolam using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions (MRM transitions) for this compound analysis?
A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive detection of this compound. The protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common precursor ion for this compound is m/z 333.[1] Several product ions can be monitored for quantification and confirmation. The selection of product ions should be based on their intensity and specificity to minimize potential interferences.[2]
Table 1: Reported MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | Reference |
| 333 | 298.1 | 24 | Quantifier | [1] |
| 333 | 243.1 | 36 | Qualifier | [1] |
| 333 | 229.1 | 40 | Qualifier | [1] |
| 333 | 227.9 | 40 | Qualifier |
Q2: How can I optimize the collision energy for this compound?
A2: Collision energy (CE) is a critical parameter that directly impacts the fragmentation of the precursor ion and the intensity of the product ions. The optimal CE is instrument-dependent and should be determined empirically. A good starting point is to use values from published methods (as in Table 1) and then perform a CE optimization experiment. This typically involves infusing a standard solution of this compound and ramping the CE across a range of voltages for each MRM transition to find the value that yields the highest product ion intensity.
Q3: What type of internal standard (IS) is recommended for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and other variations during sample processing and analysis. If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it may not compensate for all variabilities as effectively.
Q4: Which sample preparation technique is best for analyzing this compound in biological matrices?
A4: The choice of sample preparation method depends on the matrix (e.g., blood, urine, plasma) and the desired level of cleanliness and sensitivity. Common techniques for benzodiazepines include:
-
Protein Precipitation (PP): A simple and fast method suitable for initial screening. It involves adding a solvent like acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PP by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, leading to enhanced sensitivity. C18 or mixed-mode cartridges are often used for benzodiazepine extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values. Perform a collision energy optimization for your specific instrument. |
| Poor Ionization | Ensure the mobile phase composition is suitable for electrospray ionization (ESI), typically acidic conditions with additives like formic acid. Optimize ion source parameters such as capillary voltage, gas flows, and temperature. |
| Sample Degradation | Prepare fresh standards and samples. Check for appropriate storage conditions. |
| Inefficient Sample Extraction | Evaluate your sample preparation method. Consider switching to a more effective technique like SPE for cleaner extracts and better recovery. |
| Instrument Contamination | Flush the LC system and mass spectrometer to remove any potential contaminants that may be suppressing the signal. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state. |
| Secondary Interactions with Column | Add a small amount of a competing agent, like a buffer, to the mobile phase to block active sites on the silica surface. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Improve sample cleanup by using a more rigorous extraction method like SPE. Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover | Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
| Incorrect MRM Transition Selection | Ensure that the selected product ion is specific to this compound and not a common fragment from background ions. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development of LC-MS/MS methods for this compound and related compounds.
Protocol 1: Protein Precipitation for Blood Samples
-
To 200 µL of whole blood, add 10 µL of the internal standard solution.
-
Add 700 µL of cold (0°C) acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 2500 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Blood Samples
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 0.5 mL of blood, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3–0.5 mL/min |
| Column Temperature | 40°C |
| Gradient | Start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over an 8-10 minute run. |
Table 3: Example Mass Spectrometry Source Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Overcoming matrix effects in Fluclotizolam analysis of whole blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Fluclotizolam in whole blood.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in whole blood?
A1: The primary challenges stem from the complex nature of the whole blood matrix, which can lead to significant matrix effects, including ion suppression or enhancement during LC-MS/MS analysis.[1] Other challenges include ensuring the stability of this compound in the sample, achieving adequate extraction recovery, and preventing enzymatic degradation.[2]
Q2: Which sample preparation technique is best for this compound in whole blood?
A2: The choice of sample preparation is critical and depends on the desired level of cleanliness and the analytical sensitivity required. The three most common techniques are:
-
Protein Precipitation (PPT): A rapid and straightforward method, often utilizing cold acetonitrile. While simple, it may not effectively remove all matrix interferences, potentially leading to more pronounced matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent. It is effective but can be labor-intensive and requires careful optimization of solvents and pH.[4]
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by selectively isolating the analyte. It is highly effective at minimizing matrix effects but is the most complex and time-consuming of the three methods.[5]
Q3: How can I assess the extent of matrix effects in my assay?
A3: Matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. An internal standard-normalized MF close to 1.0 indicates minimal matrix effect.
Q4: What are typical LC-MS/MS parameters for this compound analysis?
A4: While specific parameters should be optimized in your laboratory, a common starting point for designer benzodiazepines like this compound includes:
-
Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Q5: How should whole blood samples for this compound analysis be stored?
A5: To ensure analyte stability, whole blood samples should be collected in tubes containing a preservative like sodium fluoride to inhibit enzymatic activity. For short-term storage (up to 7 days), refrigeration at 2-8°C is acceptable. For long-term storage, samples should be frozen at -20°C or ideally -80°C to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low Analyte Recovery | Inefficient extraction from the whole blood matrix. | Optimize the pH of the extraction solvent. Evaluate different extraction techniques (LLE, SPE, or a combination). Consider a different organic solvent for precipitation or extraction. |
| Analyte instability. | Ensure proper sample collection with preservatives and appropriate storage conditions (frozen at -20°C or -80°C). Minimize freeze-thaw cycles. | |
| Co-precipitation of analyte with proteins. | Optimize the protein precipitation procedure. Ensure thorough vortexing and centrifugation. | |
| High Matrix Effect (Ion Suppression/Enhancement) | Insufficient sample cleanup. | Switch from protein precipitation to a more rigorous cleanup method like SPE. Optimize the wash steps in your SPE protocol to remove interfering components. |
| Co-elution of matrix components with the analyte. | Modify the LC gradient to improve the separation of this compound from matrix interferences. Consider a different stationary phase. | |
| Inappropriate ionization source conditions. | Optimize ion source parameters such as gas flow, temperature, and spray voltage. Consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds. | |
| Poor Peak Shape | Sample solvent mismatch with the mobile phase. | Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to protect the analytical column. Replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Air bubbles in the pump or solvent lines. | Degas the mobile phase and prime the LC system. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 200 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound).
-
Add 700 µL of cold (0°C) acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 2500 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 0.5 mL of whole blood, add an appropriate internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Designer Benzodiazepines in Whole Blood
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 70-90% | 35-90% | >70% |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Complexity | Low | Moderate | High |
| Time per Sample | ~15 minutes | ~30 minutes | ~45 minutes |
| Cost per Sample | Low | Low | High |
Note: Data presented are representative values for designer benzodiazepines and may vary for this compound.
Table 2: Typical LC-MS/MS Method Validation Parameters for Designer Benzodiazepines in Blood
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 200 ng/mL | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Limit of Quantitation (LOQ) | 1 ng/mL | |
| Intra-day Precision (%RSD) | 3 - 20% | |
| Inter-day Precision (%RSD) | 4 - 21% | |
| Bias (%) | ±12% | |
| Recovery (%) | 35 - 90% | |
| Matrix Effect (%) | -52% to 33% |
Note: These values are based on a validated method for 13 designer benzodiazepines in postmortem blood and provide a general reference for what can be expected for this compound analysis.
Visualizations
Caption: Workflow for this compound Analysis in Whole Blood.
Caption: Benzodiazepine (e.g., this compound) Signaling Pathway.
References
Troubleshooting poor peak shape in Fluclotizolam chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Fluclotizolam. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing.[1][2] To mitigate this, consider operating at a lower mobile phase pH to suppress the ionization of silanols, or use a modern, high-purity, end-capped column specifically designed for a wider pH range and improved peak shape for basic analytes.[1]
Q2: My this compound peak is fronting. What should I investigate first?
A2: Peak fronting is most commonly a result of sample overload, where the concentration of the analyte is too high for the column to handle effectively.[3] Try diluting your sample and reinjecting it. If the peak shape improves, you have identified the issue. Another potential cause is an injection solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before it reaches the column.[4] It is always best to dissolve your sample in the initial mobile phase if possible.
Q3: I am observing split peaks for this compound. What could be the problem?
A3: Split peaks can arise from a few issues. A common cause is a partially blocked column inlet frit, which can distort the sample path onto the column. Backflushing the column may resolve this. Another possibility is that the sample solvent is incompatible with the mobile phase, causing the sample to precipitate at the head of the column. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase. It is also possible that you are observing co-eluting impurities.
Q4: Can the mobile phase pH significantly impact the peak shape of this compound?
A4: Yes, the mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. Adjusting the pH can alter the ionization state of the analyte and the stationary phase, which in turn affects retention and peak symmetry. For basic compounds, a lower pH (e.g., 2.5-4.5) is often used to protonate the analyte and minimize interactions with silanol groups. Conversely, a high pH can also be effective if using a pH-stable column, as it will suppress the ionization of the basic analyte.
Troubleshooting Guides
Poor Peak Shape: Tailing Peaks
This guide addresses the common issue of peak tailing in this compound chromatography.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to 3.0) to reduce silanol activity. Use a highly deactivated and end-capped column. Add a basic modifier like triethylamine (TEA) to the mobile phase (use with caution as it can be difficult to remove from the column). |
| Column Contamination | Use a guard column to protect the analytical column from sample matrix components. If contamination is suspected, flush the column with a strong solvent. |
| Column Bed Deformation | A void at the column inlet can cause tailing. If suspected, reverse and flush the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced. |
| Mass Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use shorter, narrower ID tubing where possible. |
Poor Peak Shape: Fronting Peaks
This section provides guidance on troubleshooting peak fronting for this compound.
| Potential Cause | Recommended Solution |
| Sample Overload | This is the most common cause of fronting. Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | The sample solvent should be weaker than or of equal strength to the mobile phase. If a stronger solvent is used, it can cause the peak to front. Prepare the sample in the mobile phase whenever possible. |
| Low Column Temperature | In some cases, a column temperature that is too low can cause fronting. Try increasing the column temperature in small increments (e.g., 5 °C). |
| Column Collapse | A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature limits, can lead to peak fronting. If this occurs, the column will likely need to be replaced. |
Detailed Experimental Protocol: HPLC-UV Analysis of this compound
This protocol provides a starting point for the method development and analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic acid) to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting common peak shape problems.
Caption: Key parameters influencing chromatographic peak shape.
References
Improving the efficiency of solid-phase extraction for Fluclotizolam from urine
Welcome to the technical support center for the analysis of Fluclotizolam. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and reliability of solid-phase extraction (SPE) from urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in urine significant?
A1: this compound is a thienotriazolodiazepine, a class of novel benzodiazepines.[1][2] Its analysis in urine is crucial for both clinical and forensic toxicology to monitor drug use, investigate drug-facilitated crimes, and understand its pharmacokinetic profile.[3][4] Like many benzodiazepines, this compound is extensively metabolized, with a significant portion excreted in urine as glucuronide conjugates.[5]
Q2: What is Solid-Phase Extraction (SPE) and why is it advantageous for this application?
A2: Solid-phase extraction is a sample preparation technique that separates components of a mixture between a solid phase (sorbent) and a liquid phase (sample). For analyzing this compound in complex matrices like urine, SPE is superior to traditional methods like liquid-liquid extraction (LLE) because it offers higher selectivity, provides cleaner extracts, minimizes the use of toxic organic solvents, and is easily automated, leading to more robust and reproducible results.
Q3: What are the primary challenges when extracting this compound from urine via SPE?
A3: The main challenges include:
-
Glucuronide Conjugation: A significant fraction of benzodiazepine metabolites are excreted as water-soluble glucuronides and must be cleaved through enzymatic hydrolysis to their "free" form for efficient extraction and analysis.
-
Matrix Effects: Urine contains high concentrations of salts, urea, and pigments that can interfere with the analysis, typically by causing ion suppression in LC-MS/MS, leading to inaccurate quantification.
-
Analyte Breakthrough: If the sample is loaded too quickly or the sorbent capacity is exceeded, the analyte may not be retained effectively.
-
Incomplete Elution: The chosen elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.
Q4: Which type of SPE sorbent is most effective for this compound?
A4: The choice of sorbent depends on the physicochemical properties of this compound. Given its structure, several types of sorbents can be effective:
-
Reversed-Phase (e.g., C8, C18, Polymeric HLB): These retain compounds based on hydrophobicity. They are broadly applicable to many benzodiazepines.
-
Mixed-Mode (e.g., Polymeric Cation Exchange - PCX): These sorbents offer dual retention mechanisms (hydrophobic and ion-exchange) and are highly effective at removing matrix interferences, resulting in cleaner extracts and reduced ion suppression. This is often the preferred choice for complex matrices like urine.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound from urine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete Enzymatic Hydrolysis: Glucuronide conjugates were not fully cleaved. | • Ensure the activity of the β-glucuronidase enzyme is sufficient (e.g., 5,000 units).• Optimize hydrolysis conditions: incubate at the recommended temperature (e.g., 50-65°C) and time (1-2 hours).• Verify the sample pH is optimal for the enzyme (typically pH 4.5-5.0). |
| 2. Incorrect Sample pH: The pH of the sample during loading was not optimal for analyte retention. | • Adjust sample pH post-hydrolysis if necessary. For mixed-mode cation exchange, an acidic pH ensures the analyte is charged and retained by the sorbent. | |
| 3. Inappropriate Elution Solvent: The solvent is too weak to desorb the analyte from the sorbent. | • For reversed-phase sorbents, ensure the elution solvent has sufficient organic content (e.g., acetonitrile, methanol).• For mixed-mode cation exchange, use a basic elution solvent (e.g., 5% ammonium hydroxide in acetonitrile/methanol) to neutralize the analyte for elution. | |
| 4. Sample Breakthrough: The flow rate during sample loading was too high. | • Maintain a slow and consistent flow rate during sample loading (e.g., 1-2 mL/minute) to ensure adequate interaction time between the analyte and the sorbent. | |
| High Matrix Effects (Ion Suppression) | 1. Insufficient Sorbent Washing: Endogenous interferences (salts, pigments) were not adequately removed. | • Optimize the wash step. Use a multi-step wash with solvents of increasing strength (e.g., an acidic wash followed by a weak organic wash like 20% methanol).• Ensure the wash solvent is not strong enough to elute the analyte of interest. |
| 2. Non-selective Sorbent: The chosen sorbent (e.g., standard reversed-phase) does not provide sufficient cleanup. | • Switch to a more selective sorbent, such as a mixed-mode cation exchange (e.g., Oasis MCX), which is designed to remove neutral and acidic interferences from urine. | |
| Poor Reproducibility | 1. Incomplete Drying: Residual moisture in the sorbent bed after washing can interfere with elution. | • Ensure the sorbent bed is dried thoroughly under vacuum or positive pressure for an adequate time (e.g., 5-10 minutes) before elution. This is critical for achieving consistent results. |
| 2. Variable Flow Rates: Inconsistent flow during loading, washing, or elution steps. | • Use a vacuum or positive pressure manifold with consistent settings for all samples. Automation can significantly improve reproducibility. | |
| Clogged SPE Cartridge | 1. Particulate Matter in Sample: Urine samples contain particulates that can clog the sorbent frit. | • Centrifuge the urine sample (e.g., at 3000 rpm for 10 minutes) and load only the supernatant onto the SPE cartridge. |
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common SPE issues.
Caption: A decision tree for troubleshooting common SPE problems.
Experimental Protocol: SPE of this compound from Urine
This protocol is a comprehensive methodology based on established procedures for benzodiazepine extraction from urine using mixed-mode cation exchange SPE.
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Polymeric Cation Exchange (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis MCX).
-
This compound Standard: Certified reference material.
-
Internal Standard (IS): Deuterated analog of this compound or a structurally similar benzodiazepine (e.g., Diazepam-d5).
-
Enzyme: β-glucuronidase from E. coli or P. vulgate.
-
Buffers: 0.5 M Ammonium Acetate (pH 5.0).
-
Reagents: 4% Phosphoric Acid (H₃PO₄), 0.02 N Hydrochloric Acid (HCl).
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Strong Ammonia Solution (28-30%).
-
Reconstitution Solution: 95:5 Water:Acetonitrile with 0.1% Formic Acid.
Sample Pre-treatment (Hydrolysis)
-
Pipette 1.0 mL of urine into a labeled glass tube.
-
Add 20 µL of Internal Standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase enzyme.
-
Vortex the sample gently.
-
Incubate the mixture at 50-60°C for 1 hour to ensure complete hydrolysis.
-
After incubation, cool the sample to room temperature.
-
Quench the reaction by adding 200 µL of 4% H₃PO₄.
Solid-Phase Extraction Procedure
This procedure is optimized for a mixed-mode cation exchange sorbent.
Caption: General workflow for SPE of this compound from urine.
-
Condition & Equilibrate: Note: Some modern polymeric sorbents do not require this step. Consult the manufacturer's instructions. If required:
-
Wash the cartridge with 1 mL of Methanol.
-
Wash the cartridge with 1 mL of deionized water.
-
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady rate (approx. 1-2 mL/min).
-
Wash:
-
Wash with 1 mL of 0.02 N HCl to remove basic and neutral interferences.
-
Wash with 1 mL of 20% Methanol to remove remaining polar interferences.
-
-
Dry: Dry the sorbent bed completely under high vacuum or positive pressure for 5-10 minutes. This step is critical for efficient elution.
-
Elute:
-
Elute the analyte with 1-2 mL of a 60:40 Acetonitrile:Methanol solution containing 5% strong ammonia. The ammonia neutralizes the charge on the analyte, releasing it from the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100-200 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables provide key data relevant to the extraction and analysis of this compound and related benzodiazepines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClFN₄S | |
| Molecular Weight | 332.8 g/mol | |
| pKa (Predicted) | 2.01 ± 0.40 | |
| Solubility | Soluble in DMSO and DMF | |
| UV λmax | 241 nm |
Table 2: Example Recovery Data for Benzodiazepines using Mixed-Mode SPE
This table presents typical recovery data for a panel of benzodiazepines using a mixed-mode SPE protocol similar to the one described above. This illustrates the expected performance for structurally related compounds.
| Compound | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Alprazolam | 95 | < 5% |
| Clonazepam | 92 | < 6% |
| Diazepam | 98 | < 4% |
| Lorazepam | 89 | < 7% |
| Oxazepam | 91 | < 5% |
| Temazepam | 96 | < 4% |
| (Data is representative based on published methods for benzodiazepine panels) |
References
- 1. cfsre.org [cfsre.org]
- 2. This compound (54123-15-8) for sale [vulcanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 54123-15-8 | Benchchem [benchchem.com]
Addressing Fluclotizolam instability in solution during sample preparation
Welcome to the technical support center for addressing challenges related to the stability of fluclotizolam in solution during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is reported to be soluble in polar aprotic solvents. For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are recommended, with a solubility of up to 5 mg/mL.[1][2][3][4] It also has reported solubility in ethanol.[5] For analytical purposes, LC-MS grade methanol is commonly used to prepare standards.
Q2: What are the optimal storage conditions for this compound in its solid form and in solution?
A2: In its solid, crystalline form, this compound is stable for at least five years when stored at -20°C. For short-term storage of solid material, a cool, dry, and dark place is advised. Stock solutions should be stored in tightly sealed vials at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light or temperature changes during sample preparation?
Q4: Are there any known incompatibilities of this compound with common reagents or materials used in sample preparation?
A4: There is no specific information on the incompatibilities of this compound. However, benzodiazepines can be unstable in the presence of strong acids or bases, and some may react with certain reagents. For instance, some benzodiazepines have been shown to be unstable in the presence of formaldehyde. It is recommended to use high-purity solvents and well-cleaned glassware or high-quality plastic consumables to avoid contamination.
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound after sample preparation.
-
Question: My recovery of this compound is lower than expected or varies significantly between samples. What could be the cause?
-
Answer: This could be due to several factors related to solution instability:
-
Degradation in solution: this compound may be degrading in the solvent or sample matrix. Ensure that the pH of your solutions is within a stable range, as extreme pH can catalyze degradation for many benzodiazepines.
-
Adsorption to surfaces: The compound may be adsorbing to the surfaces of your storage containers or labware. Using silanized glassware or low-adsorption polypropylene tubes can help mitigate this.
-
Improper storage: Ensure that your stock solutions and samples are stored at the recommended temperature (-20°C for long-term) and protected from light. Repeated freeze-thaw cycles should be avoided by preparing aliquots.
-
Solvent evaporation: During sample processing steps that involve evaporation, ensure the process is gentle (e.g., using a stream of nitrogen at a controlled temperature) to prevent loss of the analyte.
-
-
Issue: Appearance of unexpected peaks in my chromatogram.
-
Question: I am observing extra peaks in my LC-MS/MS analysis that are not present in my initial standard solution. Could this be due to this compound degradation?
-
Answer: Yes, the appearance of new peaks is a strong indication of degradation.
-
Identify potential degradation products: While the specific degradation products of this compound are not well-documented in the provided search results, benzodiazepines can undergo hydrolysis or oxidation. Reviewing literature on the degradation pathways of similar thienodiazepines may provide clues.
-
Adjust sample preparation conditions: To minimize degradation, consider the following:
-
Work with fresh solutions whenever possible.
-
Keep sample processing times to a minimum.
-
Control the temperature of your samples, keeping them on ice or in a cooling rack during preparation.
-
Evaluate the pH of your sample and extraction solvents. Maintaining a neutral pH is often a good starting point for improving stability.
-
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀ClFN₄S | |
| Molecular Weight | 332.78 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 187 - 189 °C | |
| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: Soluble | |
| Storage (Solid) | -20°C (≥ 5 years) | |
| Storage (Solution) | -20°C (long-term), 0-4°C (short-term) |
Experimental Protocols
Protocol 1: Protein Precipitation for Blood Samples
This protocol is a general method for the extraction of benzodiazepines from blood and can be adapted for this compound.
-
To 200 µL of whole blood, add 700 µL of cold acetonitrile (0°C).
-
Add an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 2500 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Samples
This is a general LLE protocol that can be optimized for this compound.
-
To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add a suitable buffer to adjust the pH (e.g., phosphate buffer to pH 7).
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the preparation of biological samples for this compound analysis by LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing issues of low or inconsistent this compound recovery.
References
Technical Support Center: Analysis of Fluclotizolam in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Fluclotizolam in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as this compound, in the ion source of a mass spectrometer.[1] This phenomenon is caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, and proteins) that compete with the analyte for ionization.[1] The result is a decreased signal intensity for this compound, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2]
Q2: What are the primary sources of ion suppression in biological samples like plasma and urine?
A2: The most common sources of ion suppression in biological matrices are phospholipids from cell membranes, salts, and proteins.[3] During electrospray ionization (ESI), these matrix components can alter the droplet surface tension and compete with the analyte for the available charge, thereby suppressing the analyte's signal.[2]
Q3: How can I determine if my this compound analysis is impacted by ion suppression?
A3: The presence of ion suppression can be assessed using a post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank, extracted biological sample. A significant decrease in signal in the matrix-spiked sample indicates ion suppression. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal indicate regions of ion suppression.
Q4: What is the role of an internal standard (IS) in mitigating ion suppression?
A4: An internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is crucial for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a common indicator of significant ion suppression. Follow this troubleshooting guide to identify and resolve the issue.
Diagram 1: Troubleshooting Workflow for Ion Suppression
Caption: A step-by-step workflow for troubleshooting and mitigating ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85 - 95 | -40 to -60 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | -15 to -30 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | -5 to +5 | < 5 |
Note:
-
Analyte Recovery (%) is calculated as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.
-
Matrix Effect (%) is calculated as: ((Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Below are detailed methodologies for three common sample preparation techniques for the analysis of this compound in human plasma.
Diagram 2: General Experimental Workflow
References
Technical Support Center: Fluclotizolam Synthesis and Purification for Research Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluclotizolam. The information provided is intended to address common challenges encountered during the synthesis and purification of this compound to meet high-purity research standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for research?
This compound is an analytical reference standard categorized as a thienotriazolodiazepine[1]. It is intended for research and forensic applications[1]. Key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-chloro-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2]triazolo[4,3-a]diazepine |
| CAS Number | 54123-15-8 |
| Molecular Formula | C₁₅H₁₀ClFN₄S |
| Molecular Weight | 332.8 g/mol |
| Purity (Standard) | ≥98% |
| Appearance | A crystalline solid |
| Solubility | DMF: 5 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml |
Q2: What are the primary challenges in synthesizing this compound?
While specific literature on this compound synthesis challenges is scarce, general principles from benzodiazepine and thienobenzodiazepine synthesis suggest the following difficulties:
-
Ring Closure: Formation of the seven-membered diazepine ring can be entropically disfavored and challenging to achieve efficiently.
-
Side Reactions: Hydrolysis of intermediates is a common side reaction, particularly under harsh acidic or basic conditions, leading to the formation of unwanted byproducts.
-
Low Yields: Incomplete reactions and competing side reactions can significantly reduce the overall yield of the desired product.
-
Impurity Formation: The synthesis of related compounds like olanzapine is known to generate various process-related impurities that can be difficult to separate.
Q3: What are common impurities encountered in thienobenzodiazepine synthesis?
Based on studies of structurally similar compounds like olanzapine, potential impurities in this compound synthesis may include:
-
Starting materials and intermediates: Unreacted precursors from the synthetic route.
-
Byproducts from side reactions: Such as hydrolysis products.
-
Over-methylated or under-methylated analogs: If methylation is part of the synthetic route.
-
Degradation products: Resulting from oxidation, decomposition, or hydrolysis during synthesis or storage.
Q4: What analytical techniques are recommended for purity assessment of this compound?
To ensure research-grade purity (≥98%), the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying impurities in bulk drug substances.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For accurate mass determination and structural elucidation of the parent compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the final product and identify impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | - Incomplete reaction. - Unfavorable ring closure conditions. - Hydrolysis of starting materials or intermediates. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature and time. For similar benzodiazepine syntheses, heating with a suitable catalyst may be required. - Avoid harsh acidic or basic conditions and prolonged high temperatures to minimize hydrolysis. |
| Presence of multiple spots on TLC after reaction completion | - Formation of byproducts and impurities. - Degradation of the product. | - Isolate the major product using column chromatography. For related compounds, Florisil® has been used. - Characterize the impurities using LC-MS or GC-MS to understand their origin and optimize the reaction to minimize their formation. |
| Difficulty in removing a persistent impurity | - Co-crystallization of the impurity with the product. - Similar polarity of the impurity and the product, making chromatographic separation difficult. | - Perform recrystallization from a different solvent system. Acetonitrile is a common solvent for purifying related compounds. - Consider derivatization of the impurity to alter its polarity, followed by chromatographic separation. - For thienobenzodiazepines, treatment with non-acidic oxide adsorbents like alumina or silica has been used to remove certain impurities. |
| Final product does not meet ≥98% purity standard | - Inadequate purification methods. - Residual solvents or reagents. | - Employ preparative HPLC for final purification to achieve high purity. - Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
Experimental Protocols
Note: These are generalized protocols based on the synthesis of related benzodiazepine and thienobenzodiazepine compounds. Researchers should adapt these methods based on their specific synthetic route and laboratory conditions.
General Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) is often a good starting point for benzodiazepine derivatives. The polarity can be adjusted to achieve good separation.
-
Spotting: Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.
General Protocol for Purification by Column Chromatography
-
Stationary Phase: Use a suitable adsorbent such as silica gel or Florisil®.
-
Slurry Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetonitrile is a common choice for thienobenzodiazepines.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low purity in this compound synthesis.
References
Best practices for long-term storage and stability testing of Fluclotizolam
This technical support center provides guidance on the best practices for the long-term storage and stability testing of Fluclotizolam. The following information is based on general principles of pharmaceutical stability testing as outlined by major regulatory bodies, due to the limited publicly available stability data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific studies on this compound are not widely published, general best practices for novel benzodiazepines suggest storing the substance in a well-closed container, protected from light and moisture. For long-term storage, maintaining a controlled room temperature between 15°C and 25°C is recommended.[1][2] For enhanced stability, especially for reference standards, storage at 2-8°C or even frozen at -20°C to -80°C can be considered, although the optimal conditions would need to be determined through long-term stability studies.[3]
Q2: How should I conduct a stability study for a this compound formulation?
A2: A comprehensive stability study should follow the International Council for Harmonisation (ICH) guidelines.[4][5] This involves both long-term and accelerated stability testing. Long-term testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated testing is performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months to predict the shelf-life and identify potential degradation products.
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation, or stress testing, involves intentionally degrading a sample under more severe conditions than accelerated stability testing. These studies are crucial for understanding the intrinsic stability of this compound, elucidating its degradation pathways, and developing stability-indicating analytical methods. Conditions typically include exposure to acid, base, oxidation, heat, and light.
Q4: What analytical methods are suitable for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and powerful technique for stability-indicating assays. An appropriate HPLC method should be able to separate the intact this compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.
Troubleshooting Guides
Issue 1: Unexpectedly low assay values for this compound in early stability time points.
| Potential Cause | Troubleshooting Action |
| Improper Storage | Verify that storage chambers are maintaining the correct temperature and humidity. Review sample handling procedures to ensure samples are not exposed to adverse conditions during transfers. |
| Adsorption to Container | Investigate potential interactions between this compound and the container closure system. Consider using different types of containers (e.g., amber glass vs. polypropylene) and test for recovery. |
| Analytical Method Issues | Ensure the analytical method is validated for stability-indicating properties. Check for co-elution of degradants with the main peak. Re-evaluate extraction efficiency from the formulation matrix. |
| Rapid Degradation | The formulation may be less stable than anticipated. Initiate a forced degradation study to quickly identify the primary degradation pathways and inform formulation optimization. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
| Potential Cause | Troubleshooting Action |
| Degradation Product | This is the expected outcome of a stability study. The peak needs to be identified and characterized. Utilize mass spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the unknown peak to propose a structure. |
| Impurity from Excipient | Analyze a placebo formulation (without this compound) under the same stability conditions to see if the peak originates from an excipient. |
| Contamination | Review all laboratory procedures, solvents, and equipment for potential sources of contamination. |
| Leachate from Container | Analyze a blank solution stored in the same container closure system to check for leachables. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid drug substance in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Testing of a this compound Formulation
-
Sample Preparation: Prepare at least three batches of the final this compound formulation in its proposed marketing container.
-
Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.
-
Testing Schedule: Pull samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, perform a full battery of tests, including:
-
Appearance (visual inspection)
-
Assay of this compound
-
Quantification of degradation products
-
Dissolution (for solid oral dosage forms)
-
Moisture content
-
Microbial limits
-
-
Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred, as defined by ICH guidelines.
Visualizations
Caption: Logical relationship between storage and stability testing for this compound.
Caption: General workflow for a long-term stability study.
References
- 1. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Quantitative Analysis of Fluclotizolam in Forensic Toxicology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of quantitative analysis of Fluclotizolam in forensic toxicology. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantitative analysis of this compound in forensic samples?
A1: The most common and reliable methods for the quantitative analysis of this compound in forensic toxicology are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the detection of low concentrations of this compound and its metabolites in complex biological matrices.[4]
Q2: What are the key parameters to evaluate during method validation for this compound quantitative analysis?
A2: A comprehensive method validation should assess several key performance characteristics to ensure the reliability of the results. According to international guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) and ICH, these parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous or exogenous substances in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).
-
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method.
-
Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.
-
Matrix Effects: The influence of the biological matrix on the ionization and measurement of this compound.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
Q3: What are typical acceptance criteria for method validation parameters?
A3: While specific project requirements may vary, the following table summarizes generally accepted criteria for the validation of quantitative methods in forensic toxicology.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy (Recovery) | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (RSD) | ≤15% (≤20% at the LOQ) for intra- and inter-day precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples |
| LOQ | Signal-to-noise ratio (S/N) ≥ 10, with acceptable accuracy and precision |
| LOD | Signal-to-noise ratio (S/N) ≥ 3 |
| Matrix Effect | Ion suppression or enhancement should be minimized and compensated for with an appropriate internal standard. The coefficient of variation of the matrix factor should be ≤15%. |
Experimental Protocols
LC-MS/MS Method for this compound in Blood
This protocol provides a general framework for the quantitative analysis of this compound in blood samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of whole blood into a 10 mL glass tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of a buffer solution (e.g., 10 mM ammonium formate, pH 3.0).
-
Vortex for 30 seconds.
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
A: 10 mM ammonium formate in water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating to the initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard should be determined by direct infusion. For this compound (Molecular Ion [M+H]+: 333.0372), a potential precursor ion is m/z 333, with product ions at m/z 298.1 and 243.1.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Column Degradation: The stationary phase of your analytical column may be degraded.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak asymmetry.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Contamination: Buildup of contaminants on the column or in the LC system.
-
-
Troubleshooting Steps:
-
Check Column Performance: Inject a standard compound to verify the column's performance. If the peak shape is still poor, consider replacing the column.
-
Dilute the Sample: Reduce the concentration of your sample and re-inject.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. For a basic compound like this compound, a slightly acidic mobile phase can improve peak shape.
-
Flush the System: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.
-
-
Issue 2: Inconsistent or Low Recovery
-
Question: I am experiencing low and variable recovery of this compound during sample preparation. What are the potential reasons and solutions?
-
Answer:
-
Possible Causes:
-
Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for this compound.
-
Analyte Degradation: this compound may be degrading during the extraction or evaporation steps.
-
Incomplete Reconstitution: The dried extract may not be fully redissolving in the reconstitution solvent.
-
Matrix Effects: Components in the biological matrix may be interfering with the extraction process.
-
-
Troubleshooting Steps:
-
Optimize Extraction: Experiment with different extraction solvents and pH values to find the optimal conditions for this compound.
-
Minimize Degradation: Avoid high temperatures during evaporation and protect samples from light if the analyte is known to be light-sensitive.
-
Improve Reconstitution: Vortex the reconstituted sample thoroughly and consider using a different reconstitution solvent that is more compatible with both the analyte and the mobile phase.
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction and matrix effects.
-
-
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
-
Question: My LC-MS/MS analysis is showing significant ion suppression for this compound when analyzing forensic samples. How can I mitigate this?
-
Answer:
-
Possible Causes:
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids) can co-elute with this compound and interfere with its ionization.
-
Ineffective Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.
-
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), which can provide cleaner extracts than liquid-liquid extraction.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus lessen their impact on ionization.
-
-
Visualized Workflows
References
- 1. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
Strategies to avoid Fluclotizolam cross-contamination in high-throughput screening
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the risks of Fluclotizolam cross-contamination during high-throughput screening (HTS) campaigns. Given its potency and limited solubility, this compound requires stringent handling protocols to ensure data integrity and operator safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant cross-contamination risk?
A1: this compound is a potent thienotriazolodiazepine, a class of synthetic psychoactive compounds.[1][2] Its molecular formula is C₁₅H₁₀ClFN₄S.[3] Like other benzodiazepines, it is presumed to act as a positive allosteric modulator of the GABA-A receptor.[3][4] The high potency means that even minuscule, undetectable amounts of residue can lead to false positives or negatives in sensitive biological assays, compromising the entire screening campaign. Furthermore, its limited solubility in aqueous solutions and moderate solubility in organic solvents like DMSO and DMF (5 mg/ml) can complicate cleaning procedures, as it may not be easily removed by standard washing protocols.
Q2: What are the primary sources of cross-contamination in an automated HTS workflow?
A2: Cross-contamination in HTS can originate from several sources. A major issue is carryover in automated liquid handlers, where compound residue may remain on pipette tips (both fixed and disposable) or in tubing. Other sources include improperly sealed microplates leading to splashing, aerosol generation during liquid transfers, and contaminated surfaces or shared equipment within the laboratory. The use of shared reagent reservoirs is another common point of contamination.
Q3: What are acceptable carryover limits for a potent compound like this compound?
A3: There is no universally defined occupational exposure limit (OEL) that officially classifies a compound as "highly potent". However, for highly potent active pharmaceutical ingredients (HPAPIs), a generally accepted threshold for surface contamination is <1 µg/m³. For HTS, the acceptable carryover limit is assay-dependent. The goal is to ensure that any residual compound is well below the concentration that could elicit a biological response. This often requires carryover to be less than 0.001% of the initial concentration. Rigorous cleaning validation studies are essential to determine and maintain these low levels.
Q4: How can I detect and quantify this compound contamination?
A4: Detecting ultra-trace amounts of benzodiazepines like this compound requires highly sensitive analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the method of choice for both identification and quantification due to its high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a reference method for benzodiazepine detection. For routine surface monitoring, "swipe tests" can be performed, where a specific area is wiped with a solvent-moistened swab, which is then extracted and analyzed via LC-MS/MS.
Q5: What are the most effective cleaning and decontamination procedures?
A5: An effective decontamination strategy involves a multi-step cleaning process. For automated liquid handlers, this includes a sequence of washes with different solvents. A typical effective protocol involves a wash with a strong organic solvent to solubilize the compound, followed by a detergent solution to remove residues, and finally, several rinses with distilled water or an aqueous/organic mixture to remove the cleaning agents. For surfaces and equipment, decontamination with a solution like 2% bleach (sodium hypochlorite) can be effective, followed by thorough rinsing. All cleaning procedures must be validated to prove their effectiveness.
Troubleshooting Guides
Guide 1: Investigating Unexpected Assay Results or High Variability
This guide provides a systematic approach to troubleshooting inconsistent data that may be caused by cross-contamination.
| Step | Action | Rationale |
| 1. Review Data Patterns | Analyze plate maps for unusual patterns. Are the false positives clustered around known high-concentration wells? Do they appear in specific quadrants of the plate or along the edges? | Edge effects and spatial patterns can indicate systematic errors such as liquid handler imprecision, splashing, or evaporation. |
| 2. Verify Controls | Scrutinize the performance of your positive and negative (DMSO) controls. Are negative controls showing unexpected activity? Is the signal window between positive and negative controls consistent across plates? | A weak or absent positive control can invalidate results, while activity in negative controls is a strong indicator of contamination. |
| 3. Isolate the Source | Run a "blank plate" test. Fill a plate with only DMSO or assay buffer and run it through the entire HTS workflow. Analyze for any signal that could indicate residual contamination in the system. | This helps determine if the contamination is present in the liquid handling system, plate reader, or other shared equipment. |
| 4. Perform a Carryover Test | Design an experiment where a high concentration of this compound is aspirated, followed by several wash cycles and then aspiration of a blank solution. Analyze the blank for traces of the compound. | This directly measures the effectiveness of the current liquid handler wash protocol. |
| 5. Implement Corrective Actions | Based on the findings, enhance the cleaning protocols. This may involve increasing the volume or number of wash cycles, changing the composition of the wash solution, or implementing a full system decontamination. | A robust cleaning protocol is the primary defense against carryover. |
Guide 2: Responding to a Suspected Contamination Event
| Step | Action | Rationale |
| 1. Halt Operations | Immediately pause all screening activities in the affected area. | Prevents further spread of the contaminant and preserves the integrity of subsequent experiments. |
| 2. Quarantine Materials | Isolate all microplates, reagent reservoirs, and pipette tip boxes that were part of the suspect batch. | Contains the potential contamination to a manageable set of materials. |
| 3. Document Everything | Record all details of the suspected event, including the date, time, specific assays being run, equipment used, and operators involved. | Detailed documentation is crucial for root cause analysis and preventing future occurrences. |
| 4. Decontaminate | Perform a thorough, documented decontamination of all potentially affected surfaces, liquid handlers, and incubators according to established protocols. | Ensures the complete removal of the contaminant from the laboratory environment. |
| 5. Verify Cleanliness | Conduct swipe tests on critical surfaces (e.g., liquid handler deck, plate nests) and analyze them using a highly sensitive method like LC-MS/MS to confirm the absence of this compound. | Provides quantitative evidence that the decontamination procedure was successful. |
| 6. Re-validate System | After decontamination, run a series of validation plates (e.g., blank plates, control plates) to ensure the system is clean and performing within specifications before resuming screening. | Confirms that the HTS system is ready for routine use and that the contamination issue has been resolved. |
Experimental Protocols
Protocol 1: Cleaning Validation for Automated Liquid Handlers
-
Objective: To verify that the cleaning protocol effectively removes this compound to a level below 0.001% carryover.
-
Procedure:
-
Prepare a high-concentration solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a blank solution (DMSO).
-
Using the automated liquid handler, aspirate 100 µL of the high-concentration this compound solution and dispense it into a waste container.
-
Execute the standard instrument cleaning protocol (e.g., 3 cycles of washing with a strong solvent followed by 3 cycles with an aqueous/organic rinse).
-
Aspirate 100 µL of the blank DMSO solution and dispense it into a clean collection vial labeled "Blank 1".
-
Repeat step 5 two more times to collect "Blank 2" and "Blank 3".
-
Analyze the high-concentration solution and the three blank samples via a validated LC-MS/MS method.
-
-
Acceptance Criteria: The concentration of this compound in all blank samples must be below the lower limit of quantification (LLOQ) of the analytical method, and this LLOQ must be less than 0.001% of the high-concentration solution.
Protocol 2: Surface Contamination "Swipe Test"
-
Objective: To detect and quantify trace surface contamination of this compound.
-
Materials: Sterile swabs, vials containing 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile), personal protective equipment (PPE).
-
Procedure:
-
Identify a 10 cm x 10 cm area on the surface to be tested (e.g., liquid handler deck, balance enclosure).
-
Moisten a sterile swab with the provided solvent.
-
Firmly wipe the entire 100 cm² area, first horizontally, then vertically, rotating the swab as you go.
-
Place the swab head into the vial with the solvent and break off the shaft.
-
Seal the vial and label it with the location, date, and time.
-
Prepare a "field blank" by moistening a swab and placing it directly into a vial without wiping a surface.
-
Submit the samples and the field blank for analysis by a validated LC-MS/MS method.
-
-
Acceptance Criteria: The amount of this compound detected should be below the established in-house limit (e.g., <10 ng/100 cm²).
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data from a cleaning validation study comparing different wash protocols on an automated liquid handler.
Table 1: Efficacy of Different Wash Protocols in Reducing this compound Carryover
| Wash Protocol | Wash Solvent 1 | Wash Solvent 2 | Number of Cycles | Average Carryover (%) | Pass/Fail |
| A (Standard) | Acetonitrile | 70% Isopropanol | 2 | 0.05% | Fail |
| B (Enhanced) | DMSO | Acetonitrile | 3 | 0.005% | Fail |
| C (Optimized) | DMSO | 2% Bleach Solution | 3 | <0.0005% | Pass |
| D (Optimized + Rinse) | DMSO | 2% Bleach Solution | 3 (followed by 3 water rinses) | <0.0001% | Pass |
Visualizations
Workflow for Handling Potent Compounds
Caption: Workflow for handling potent compounds in HTS.
Troubleshooting Decision Tree for Contamination
Caption: Decision tree for troubleshooting HTS contamination.
Hypothetical GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
References
Validation & Comparative
Comparative Potency of Fluclotizolam and Etizolam at the GABA-A Receptor: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fluclotizolam and Etizolam, focusing on their potency at the GABA-A receptor. This document synthesizes available experimental data and outlines the methodologies used for their determination.
Introduction
This compound and Etizolam are thienodiazepine derivatives that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their interaction with the benzodiazepine binding site on the GABA-A receptor enhances the effect of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. While Etizolam has been pharmacologically characterized, this compound is a newer compound with less available public data. This guide aims to compare their potency based on current scientific findings.
Data Presentation: A Comparative Overview
| Compound | Parameter | Value | Receptor Subtype/Tissue | Notes |
| This compound | Predicted Binding Affinity (log 1/c) | 8.91 | GABA-A Receptor | Value derived from a Quantitative Structure-Activity Relationship (QSAR) model.[1] |
| Potency Comparison | 2-3 times more potent than Etizolam | Not Specified | Anecdotal suggestion, lacks direct experimental support.[2] | |
| Etizolam | Binding Affinity (Ki) | 4.5 nmol/L | Rat Cortical Membranes | Inhibition of [3H]flunitrazepam binding.[3] |
| Functional Potency (EC50) | 92 nmol/L | Human α1β2γ2S GABA-A Receptors | Potentiation of GABA-induced Cl- currents in oocytes.[3] | |
| Efficacy | 73% increase | Human α1β2γ2S GABA-A Receptors | Increase in GABA-induced Cl- currents.[3] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine the potency of these compounds, the following diagrams illustrate the GABA-A receptor signaling pathway and the workflows for radioligand binding and two-electrode voltage clamp assays.
References
- 1. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Fluclotizolam in Commercial Benzodiazepine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of the novel benzodiazepine fluclotizolam in commercially available benzodiazepine immunoassays. As a structurally distinct compound, understanding its detectability is crucial for accurate toxicological screening and clinical monitoring.
Executive Summary
Direct, peer-reviewed experimental data on the cross-reactivity of this compound in common benzodiazepine immunoassays is not currently available in the scientific literature[1]. Therefore, this guide provides a framework for assessing its potential detectability by presenting cross-reactivity data for structurally similar novel benzodiazepines, such as etizolam and flualprazolam. The available data indicates that while some novel benzodiazepines exhibit significant cross-reactivity, detectability is highly dependent on the specific immunoassay used and the concentration of the analyte[1]. Laboratories are strongly advised to perform in-house validation studies to determine the specific cross-reactivity of this compound with their chosen immunoassay platform[1].
Comparative Cross-Reactivity of Structurally Similar Benzodiazepines
The following table summarizes available cross-reactivity data for several novel benzodiazepines in various commercially available immunoassay platforms. This data can be used to infer the potential, though unconfirmed, cross-reactivity of this compound. It is important to note that cross-reactivity data is highly dependent on the specific assay and its calibrator, and the values presented may not be directly comparable across different studies or assay platforms[1].
| Compound | Immunoassay Kit | Calibrator | Cutoff Concentration (ng/mL) | Cross-Reactivity (%) |
| Etizolam | Immunalysis® Benzodiazepine Direct ELISA | Oxazepam | 20 | 4 |
| Flualprazolam | BTNX Benzodiazepine Test Strips | Alprazolam | 100 | Detectable at 500 ng/mL |
| Flubromazolam | BTNX Benzodiazepine Test Strips | Alprazolam | 100 | Detectable at 500 ng/mL |
| Diclazepam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | High Signal |
| Phenazepam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 20 | 79-107 |
| Bentazepam | EMIT® II PLUS Benzodiazepine Assay | Lormetazepam | 200 | 40 |
| Bentazepam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | 15 |
| Clonazolam | EMIT® II PLUS Benzodiazepine Assay | Lormetazepam | 200 | 100 |
| Clonazolam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | 40 |
| Diclazepam | EMIT® II PLUS Benzodiazepine Assay | Lormetazepam | 200 | >1000 |
| Diclazepam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | >1000 |
| Etizolam | EMIT® II PLUS Benzodiazepine Assay | Lormetazepam | 200 | 60 |
| Etizolam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | 100 |
| Flualprazolam | EMIT® II PLUS Benzodiazepine Assay | Lormetazepam | 200 | 300 |
| Flualprazolam | ARK™ HS Benzodiazepine II Assay | Etizolam | 200 | 650 |
Data compiled from multiple sources[1].
Experimental Protocol for Determining this compound Cross-Reactivity
The following is a generalized protocol for determining the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Objective: To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials:
-
Commercial benzodiazepine immunoassay kit (e.g., ELISA, EMIT)
-
This compound reference standard
-
Drug-free urine pool
-
Standard laboratory equipment (pipettes, tubes, plate reader, etc.)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of spiking solutions of this compound at various concentrations in drug-free urine. The concentration range should encompass the expected clinical or toxicological levels.
-
Prepare a standard curve of the assay calibrator in drug-free urine according to the manufacturer's instructions.
-
-
Immunoassay Procedure:
-
Perform the benzodiazepine immunoassay on the prepared this compound standards and the calibrator standards according to the kit's instructions for use.
-
This typically involves adding the urine samples (standards) to the assay wells, followed by the addition of enzyme-labeled drug and antibody.
-
After an incubation period, the unbound reagents are washed away, and a substrate is added to produce a color change, which is measured using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the calibrator.
-
Determine the concentration of the calibrator that produces a response equivalent to each of the this compound standards.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of this compound) x 100
-
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of this compound.
Caption: Experimental workflow for determining this compound cross-reactivity.
Caption: Logical relationship of this compound detection in an immunoassay.
Disclaimer: The information provided in this guide is intended for research, scientific, and drug development professionals. The cross-reactivity data for analogous compounds is for informational purposes only and should not be used to make clinical decisions. In-house validation is essential to determine the actual cross-reactivity of this compound with any specific immunoassay.
References
A Comparative Analysis of the Anxiolytic Properties of Fluclotizolam and Diazepam in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of the thienotriazolodiazepine, Fluclotizolam, and the classical benzodiazepine, diazepam, within a preclinical mouse model framework. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its potential anxiolytic profile based on its reported potency relative to the well-established effects of diazepam. The information presented herein is intended to serve as a valuable resource for designing and interpreting studies aimed at the discovery and validation of novel anxiolytic compounds.
Mechanism of Action: A Shared Pathway
Both this compound and diazepam exert their anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1][4] By binding to a specific site on the receptor, distinct from the GABA binding site, they enhance the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of these compounds.
This compound, as a thienodiazepine derivative, is reported to have a high affinity for the benzodiazepine binding site on the GABA-A receptor, with some sources suggesting a potency significantly greater than that of diazepam.
GABAergic Signaling Pathway
Comparative Anxiolytic Performance in Mouse Models
The anxiolytic properties of novel compounds are typically evaluated using a battery of behavioral tests in rodents. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are two of the most widely used and validated models for assessing anxiety-like behavior.
Data Summary
The following table summarizes experimental data for diazepam in these models and provides an extrapolated expectation for this compound, assuming a higher potency. It is crucial to note that the values for this compound are hypothetical and require experimental validation.
| Drug | Dose (mg/kg, i.p.) | Behavioral Model | Key Parameters | Observed/Expected Outcome |
| Diazepam | 1.0 - 2.0 | Elevated Plus Maze | % Time in Open Arms | Significant Increase |
| Open Arm Entries | Significant Increase | |||
| Open Field Test | Time in Center Zone | Increase | ||
| Locomotor Activity | No significant change at anxiolytic doses; potential decrease at higher doses | |||
| This compound (Expected) | 0.1 - 0.5 | Elevated Plus Maze | % Time in Open Arms | Expected Significant Increase |
| Open Arm Entries | Expected Significant Increase | |||
| Open Field Test | Time in Center Zone | Expected Increase | ||
| Locomotor Activity | Expected minimal to no effect at anxiolytic doses |
Experimental Protocols
Standardized protocols are essential for the reproducibility and validity of behavioral data. Below are detailed methodologies for the Elevated Plus Maze and Open Field Test.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms.
Apparatus:
-
A plus-shaped maze elevated 40-50 cm from the floor.
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm).
-
The apparatus should be made of a non-reflective material.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Test compounds (this compound, diazepam) or a vehicle control are administered, typically via intraperitoneal (i.p.) injection, 30 minutes prior to testing.
-
Testing: Each mouse is placed on the central platform, facing a closed arm. The animal is allowed to freely explore the maze for a 5-10 minute session.
-
Data Collection: An overhead video camera and tracking software are used to record the session. Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms are indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open arena. Anxious mice tend to spend more time in the periphery (thigmotaxis), while less anxious mice explore the central area more freely.
Apparatus:
-
A square arena (e.g., 50 x 50 x 40 cm) with walls high enough to prevent escape.
-
The arena is typically made of a non-porous, easily cleaned material.
Procedure:
-
Acclimation: Similar to the EPM, mice are habituated to the testing room.
-
Drug Administration: Compounds or vehicle are administered prior to testing.
-
Testing: Each mouse is placed in the center of the arena and allowed to explore for a 10-20 minute period.
-
Data Collection: A video tracking system records movement. The arena is virtually divided into a central zone and a peripheral zone.
-
Analysis: The time spent in the central zone, the number of entries into the central zone, and the total distance traveled are quantified. An increase in the time and activity in the central zone suggests an anxiolytic effect, while the total distance traveled provides a measure of overall locomotor activity.
Experimental Workflow
Conclusion
Diazepam is a well-validated anxiolytic agent in murine models of anxiety, reliably increasing exploratory behavior in aversive environments. Based on its proposed mechanism of action and reported high potency, this compound is expected to produce a similar, if not more potent, anxiolytic profile at lower doses. However, this remains an extrapolation. Rigorous, controlled head-to-head studies are necessary to definitively characterize and validate the anxiolytic effects of this compound in comparison to diazepam and to establish its therapeutic potential. The experimental protocols and comparative framework provided in this guide offer a foundation for conducting such validation studies.
References
A Comparative Pharmacokinetic Profile of Fluclotizolam and Other Novel Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of the novel thienotriazolodiazepine, Fluclotizolam, in relation to other pertinent novel benzodiazepines. Due to the limited availability of comprehensive research on this compound, this comparison relies on available data for structurally similar compounds—Etizolam, Brotizolam, and Flubromazolam—to infer a likely pharmacokinetic profile. This document also outlines detailed experimental protocols that are fundamental to determining the pharmacokinetic parameters of such compounds.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for selected novel benzodiazepines that are structurally related to this compound. It is important to note that direct, experimentally determined pharmacokinetic data for this compound is not extensively available in peer-reviewed literature. The data for the comparator compounds have been gathered from various scientific studies.
| Parameter | Etizolam | Brotizolam | Flubromazolam |
| Half-Life (t½) | ~3.4 hours (parent drug), ~8.2 hours (active metabolite α-hydroxyetizolam)[1] | 3.6 - 7.9 hours[2][3] | 10 - 20 hours[4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours[1] | 0.5 - 3 hours | 5 - 8 hours |
| Bioavailability | ~93% | ~70% | Not well-documented |
| Protein Binding | ~93% | ~90% | High (predicted) |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19 | Extensive hydroxylation followed by glucuronidation | Primarily hepatic via CYP3A4/5, hydroxylation and glucuronidation |
Note on this compound: this compound is reported to be a potent thienotriazolodiazepine. Based on its structure, it is anticipated to undergo extensive hepatic metabolism, similar to other thienodiazepines like Etizolam and Brotizolam. Its high potency suggests it likely has a high affinity for benzodiazepine receptors.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.
Quantification of Benzodiazepines in Biological Matrices (e.g., Blood, Plasma) using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of novel benzodiazepines.
Objective: To determine the concentration of the target benzodiazepine and its metabolites in plasma or whole blood samples.
Methodology:
-
Sample Preparation:
-
To 0.5 mL of a biological sample (e.g., whole blood, plasma), add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, for cleaner samples, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
A calibration curve is constructed using known concentrations of the analyte to quantify the amount in the unknown samples.
-
In Vitro Metabolism Studies using Human Liver Microsomes (HLM)
This protocol is designed to identify the metabolic pathways of a novel benzodiazepine.
Objective: To identify the primary metabolites and the cytochrome P450 (CYP) enzymes involved in the metabolism of the target benzodiazepine.
Methodology:
-
Incubation:
-
The novel benzodiazepine is incubated with pooled human liver microsomes.
-
The incubation mixture contains a NADPH-regenerating system to support CYP enzyme activity.
-
Incubations are carried out at 37°C for a specified time.
-
-
Sample Analysis:
-
The reaction is stopped, and the mixture is analyzed using LC-MS/MS to identify potential metabolites.
-
-
Reaction Phenotyping:
-
To identify the specific CYP enzymes involved, the benzodiazepine is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc.).
-
Alternatively, selective chemical inhibitors for specific CYP enzymes can be used in incubations with HLM.
-
Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol measures the extent to which a drug binds to proteins in the plasma.
Objective: To determine the fraction of the drug that is unbound (free) in the plasma, as this is the pharmacologically active portion.
Methodology:
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Procedure:
-
One chamber is filled with plasma containing the drug of interest.
-
The other chamber is filled with a protein-free buffer solution.
-
The apparatus is incubated at physiological temperature (37°C) until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
-
Analysis:
-
After equilibrium, the concentration of the drug in both the plasma and buffer chambers is measured using a validated analytical method like LC-MS/MS.
-
-
Calculation:
-
The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.
-
Mandatory Visualization
Generalized Metabolic Pathway of Thienotriazolodiazepines
The following diagram illustrates the general metabolic pathway for thienotriazolodiazepines, the class of compounds to which this compound belongs. The primary metabolic transformations involve hydroxylation and subsequent glucuronidation.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for conducting a pharmacokinetic study of a novel benzodiazepine.
References
- 1. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of brotizolam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of brotizolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fluclotizolam and Flubromazolam in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two potent triazolobenzodiazepines, Fluclotizolam and Flubromazolam, within the context of preclinical behavioral assessments. Due to a lack of direct, published head-to-head experimental comparisons, this document synthesizes available data from user reports, pharmacokinetic studies, and established benzodiazepine pharmacology to project hypothetical outcomes in standardized behavioral tests. The objective is to offer a scientifically grounded framework for researchers designing and interpreting studies involving these compounds.
Pharmacological Profiles
This compound is a thienotriazolodiazepine derivative, first synthesized in 1979, which has more recently emerged as a designer drug.[1] Flubromazolam is a highly potent triazolobenzodiazepine known for producing strong sedative and amnesic effects at low doses.[2] Both compounds are understood to exert their effects via positive allosteric modulation of the GABA-A receptor, a mechanism shared by classical benzodiazepines.[3][4] This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to the characteristic anxiolytic, sedative, hypnotic, and muscle-relaxant properties of this drug class.
Hypothetical Comparative Behavioral Data
The following table presents a hypothetical comparison of this compound and Flubromazolam across key behavioral paradigms. These projections are based on user-reported potency and effects, with Flubromazolam generally described as having more pronounced sedative and amnesic properties.[5] It is critical to note that these are not experimentally derived data and should be treated as a guide for future research.
| Behavioral Test | Key Parameter | This compound (Hypothetical Outcome) | Flubromazolam (Hypothetical Outcome) | Rationale |
| Elevated Plus-Maze | Time Spent in Open Arms | Significant Increase | Moderate Increase | Both are expected to be anxiolytic. This compound is noted for strong anxiolytic effects. Flubromazolam's potent sedative effects might reduce overall exploration, thus tempering the increase in open arm time. |
| Number of Open Arm Entries | Increase | Slight Increase or No Change | Similar to the time spent, Flubromazolam's sedation could limit the number of entries. | |
| Open Field Test | Total Distance Traveled | Decrease | Significant Decrease | Both compounds are sedative. Flubromazolam is reported to have "heavy hypnotic and sedative effects," suggesting a more substantial impact on locomotor activity. |
| Time Spent in Center | Increase | Moderate Increase | Anxiolytic properties of both would predict more time in the center. Again, the profound sedation from Flubromazolam might limit this effect compared to a less sedating anxiolytic. | |
| Rotarod Test | Latency to Fall | Significant Decrease | Profound Decrease | This test measures motor coordination, which is impaired by benzodiazepines. Given the high potency and strong muscle relaxant and sedative effects reported for both, a dose-dependent decrease in performance is expected, likely more pronounced for Flubromazolam. |
Experimental Protocols
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for subsequent analysis.
-
-
Measures:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Open Field Test (OFT)
The OFT is used to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Administer the test compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Record activity for a set period (e.g., 10-30 minutes) using a video tracking system.
-
-
Measures:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
Interpretation: Sedative drugs decrease total distance traveled. Anxiolytic drugs typically increase the time spent in the center of the arena.
Rotarod Test
This test is designed to assess motor coordination, balance, and the sedative effects of a compound.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few trials before the test day to establish a baseline performance.
-
On the test day, administer the test compound or vehicle.
-
Place the animal on the rotating rod at a set speed or an accelerating speed protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Measures:
-
Latency to fall (in seconds).
-
-
Interpretation: Compounds that cause sedation, muscle relaxation, or impair motor coordination will decrease the latency to fall.
Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Validating the Mechanism of Action of Fluclotizolam: A Comparative Guide Using GABA-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluclotizolam's mechanism of action with alternative GABA-A receptor modulators, supported by experimental data and detailed protocols. Given the limited availability of specific experimental data for this compound, a novel designer benzodiazepine, this document utilizes predicted binding affinities for this compound and experimental data from its close structural analog, Etizolam, as well as the well-characterized benzodiazepine, Diazepam. These are compared with L-838,417, a subtype-selective partial agonist, to offer a broader perspective on GABA-A receptor modulation. The guide focuses on the validation of the mechanism of action through the use of GABA-A receptor antagonists, primarily Flumazenil.
Mechanism of Action: Positive Allosteric Modulation
This compound, like other benzodiazepines and thienodiazepines, is understood to exert its anxiolytic, sedative, and muscle relaxant effects by acting as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It does not directly activate the receptor but binds to a distinct site, the benzodiazepine (BZD) site, located at the interface of the α and γ subunits.[2] This binding event induces a conformational change in the receptor that increases the affinity of the endogenous neurotransmitter, GABA, for its own binding site.[1] The potentiation of GABA's effect leads to an increased frequency of chloride ion (Cl-) channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[1]
Validation with GABA-A Receptor Antagonists
The mechanism of action of a BZD-site PAM like this compound can be validated by using a competitive antagonist such as Flumazenil.[3] Flumazenil binds to the same BZD site but does not elicit a functional response; instead, it blocks the binding of agonists like this compound, thereby preventing their modulatory effects. Experimental validation typically involves demonstrating that the potentiation of GABA-induced currents by this compound is reversed or inhibited by the co-application of Flumazenil.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound (predicted), its analogs, and a comparator compound.
Table 1: Binding Affinities (Ki) for the GABA-A Receptor Benzodiazepine Site
| Compound | Class | Receptor Subtype | Ki (nM) | Data Type |
| This compound | Thienotriazolodiazepine | Not Specified | Predicted log(1/IC50) = 8.91 | Predicted |
| Etizolam | Thienodiazepine | Not Specified | High Affinity | Qualitative |
| Diazepam | Benzodiazepine | α1β2γ2 | ~50 | Experimental |
| L-838,417 | Triazolopyridazine | α1β3γ2 | 0.79 | Experimental |
| α2β3γ2 | 0.67 | Experimental | ||
| α3β3γ2 | 1.67 | Experimental | ||
| α5β3γ2 | 2.25 | Experimental |
Note: The predicted binding affinity for this compound is presented as log(1/IC50), which is related to Ki. A higher value indicates higher predicted affinity.
Table 2: Functional Potency (EC50) and Efficacy for GABA-A Receptor Modulation
| Compound | Parameter | Receptor Subtype | Value | Notes |
| Diazepam | EC50 for GABA Potentiation | α1β2γ2 | 275 nM | Potentiated GABA responses by 49 ± 5% |
| L-838,417 | Efficacy (vs. Diazepam) | α1β3γ2 | Antagonist/Weak Inverse Agonist | Functionally inert at the α1 subtype |
| α2β3γ2 | Partial Agonist | |||
| α3β3γ2 | Partial Agonist | Maximum potentiation of 83% | ||
| α5β3γ2 | Partial Agonist |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]flunitrazepam).
Materials:
-
Rat brain tissue (cerebellum or whole brain minus cerebellum) or cells expressing recombinant GABA-A receptors.
-
[³H]flunitrazepam (radioligand).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Diazepam at a high concentration, 10 µM).
-
Assay buffer (e.g., Na-K phosphate buffer, pH 7.4).
-
Filtration apparatus (e.g., cell harvester and glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]flunitrazepam (typically at or below its Kd value, e.g., 1 nM), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of an unlabeled BZD like Diazepam.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for Determining Functional Modulation (Efficacy)
Objective: To measure the potentiation of GABA-induced chloride currents by a test compound (e.g., this compound) and its reversal by an antagonist (e.g., Flumazenil) in cells expressing GABA-A receptors.
Materials:
-
HEK293 cells or Xenopus oocytes expressing the desired GABA-A receptor subtypes (e.g., α1β2γ2).
-
Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
GABA.
-
Test compound (this compound).
-
Antagonist (Flumazenil).
Procedure:
-
Cell Preparation: Culture and maintain the cells expressing the GABA-A receptors of interest.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
GABA Application: Apply a low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound (this compound) at various concentrations with the same EC10-EC20 concentration of GABA and record the potentiated current.
-
Antagonist Application: To validate the mechanism, pre-apply the antagonist (Flumazenil) for a short period, and then co-apply the antagonist with the test compound and GABA. A reduction or abolition of the potentiation effect confirms the action at the BZD site.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound and antagonist.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Plot the percentage potentiation against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal potentiation).
-
Demonstrate the rightward shift of the agonist's dose-response curve in the presence of the antagonist to confirm competitive antagonism.
-
Mandatory Visualizations
Caption: GABA-A receptor signaling pathway and modulation.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical relationship of this compound and Flumazenil at the GABA-A receptor.
References
Assessing the Relative Abuse Potential of Fluclotizolam: A Comparison with Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis based on the currently available, limited scientific information on fluclotizolam. As of early 2022, formal, published in-vivo studies specifically assessing the abuse potential of this compound, such as animal self-administration or human abuse potential studies, are not available in the peer-reviewed literature.[1] Consequently, this comparison relies on in-silico predictions of receptor affinity, reports from forensic and regulatory bodies, and anecdotal user experiences. The information presented should be interpreted with caution and underscores the need for rigorous experimental evaluation.
This compound is a novel thienodiazepine, a class of substances structurally related to traditional benzodiazepines, that has emerged on the illicit drug market.[2] Like traditional benzodiazepines, its primary mechanism of action is believed to be the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.[3] The abuse potential of any benzodiazepine is influenced by several factors, including its potency, onset and duration of action, and the subjective effects it produces.
Comparative Data on GABA-A Receptor Binding Affinity
The primary molecular target for benzodiazepines is the GABA-A receptor. The binding affinity of a compound to this receptor is an initial indicator of its potential potency. While direct experimental binding data for this compound is scarce, a Quantitative Structure-Activity Relationship (QSAR) study has predicted its binding affinity. The following table compares the predicted binding affinity of this compound with that of other designer and traditional benzodiazepines. A higher log 1/c value indicates a higher predicted binding affinity.
| Compound | Class | Predicted Binding Affinity (log 1/c) |
| Clobromazolam | Triazolobenzodiazepine | 10.14[4] |
| Flualprazolam | Triazolobenzodiazepine | 10.13[5] |
| Difludiazepam | 1,4-Benzodiazepine | 9.16 |
| This compound | Thienotriazolodiazepine | 8.91 |
| Bentazepam | Thienodiazepine | 6.88 |
| Tofisopam | 2,3-Benzodiazepine | 5.03 |
Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.
The predicted binding affinity of this compound (8.91) is substantial, suggesting it is a potent compound. This is consistent with anecdotal reports suggesting that this compound may be 2-3 times more potent than etizolam. User reports also indicate that a dose of over 0.75 mg can have a "heavy effect".
Inferred Abuse Potential Profile
In the absence of direct experimental data, the abuse potential of this compound can be inferred from its chemical structure, predicted potency, and user reports.
-
Potency and Onset: The high predicted receptor binding affinity suggests high potency. Thienodiazepines can have a rapid onset of action, a factor known to contribute to a higher abuse potential. User reports on related compounds suggest effects can be felt within minutes to an hour.
-
Subjective Effects: Anecdotal reports describe effects similar to traditional benzodiazepines, including sedation, anxiolysis, muscle relaxation, and euphoria. The euphoric effects of a drug are a key driver of its recreational use and abuse.
-
Reinforcing Properties: While no self-administration studies have been published for this compound, benzodiazepines with high potency and rapid onset are generally found to be reinforcing in animal models.
-
Dependence and Withdrawal: Chronic use of potent benzodiazepines is associated with the development of physical dependence and a withdrawal syndrome upon cessation. It is highly probable that this compound carries a similar risk.
Compared to traditional benzodiazepines like diazepam or lorazepam, the higher predicted potency of this compound may indicate a higher risk of unintentional overdose and a more rapid development of dependence.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are standard methodologies used to assess the abuse potential of benzodiazepines.
In-Vitro Receptor Binding Assay (Competitive Displacement)
This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Methodology:
-
Tissue Preparation: Cell membranes containing GABA-A receptors are prepared from animal brain tissue (e.g., rat cerebral cortex) or from cell lines expressing specific GABA-A receptor subtypes.
-
Binding Assay: Prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate the receptors.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The IC50 is determined by non-linear regression analysis of the displacement curve, and the Ki is calculated using the Cheng-Prusoff equation.
Animal Self-Administration Assay
This in-vivo assay is considered the gold standard for assessing the reinforcing effects and abuse potential of a drug.
Principle: Animals (typically rats or non-human primates) are trained to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug. The rate at which the animal self-administers the drug is a measure of its reinforcing efficacy.
Methodology:
-
Surgical Preparation: Animals are surgically implanted with an intravenous catheter.
-
Training: Animals are placed in an operant conditioning chamber and learn to press a lever to receive a food or drug reward.
-
Substitution Phase: Once the lever-pressing behavior is established, the food reward is replaced with intravenous infusions of the test drug. A control group receives saline.
-
Dose-Response Curve: The rate of self-administration is determined across a range of doses of the test drug.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule is used, where the number of lever presses required to receive an infusion is incrementally increased until the animal ceases to respond. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing strength.
Human Abuse Potential (HAP) Study
HAP studies are clinical trials designed to assess the abuse liability of a new drug in humans.
Principle: The subjective and physiological effects of the test drug are compared to those of a placebo and a positive control drug with known abuse potential (e.g., alprazolam for a CNS depressant) in a population of experienced recreational drug users.
Methodology:
-
Study Design: Typically a randomized, double-blind, placebo- and active-controlled crossover study.
-
Participants: Healthy, non-dependent, recreational users of drugs from the same pharmacological class as the test drug.
-
Drug Administration: Participants receive single doses of the test drug (at therapeutic and supratherapeutic levels), the positive control, and placebo on separate occasions.
-
Assessments: A battery of subjective and physiological measures are collected at regular intervals, including:
-
Subjective Measures: Visual Analog Scales (VAS) for "Drug Liking," "Good Drug Effects," "Bad Drug Effects," and "Willingness to Take Drug Again." Standardized questionnaires such as the Addiction Research Center Inventory (ARCI).
-
Physiological Measures: Vital signs, pupillometry, and cognitive performance tests.
-
-
Data Analysis: The effects of the test drug are statistically compared to those of the placebo and the positive control.
Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluclotizolam and related thienodiazepine compounds, focusing on their quantitative structure-activity relationships (QSAR). By examining experimental binding affinities, functional potencies, and QSAR-predicted activities, this document aims to offer valuable insights for researchers and professionals involved in the study and development of novel therapeutics targeting the GABA-A receptor.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for this compound and a selection of structurally related thienodiazepines and other benzodiazepines. The data includes experimentally determined binding affinities (Ki) and functional potencies (EC50) at the GABA-A receptor, alongside QSAR-predicted binding affinities. This allows for a direct comparison of their potencies and a deeper understanding of their structure-activity relationships.
| Compound | Chemical Structure | Class | Experimental Ki (nM) | Experimental EC50 (nM) | QSAR-Predicted Binding Affinity (log 1/c) |
| This compound | [Image of this compound structure] | Thienotriazolodiazepine | Not available | Not available | 8.91[1] |
| Etizolam | [Image of Etizolam structure] | Thienotriazolodiazepine | 4.5[1] | 92 (for 73% potentiation of GABA-induced current)[1] | Not available |
| Brotizolam | [Image of Brotizolam structure] | Thienotriazolodiazepine | Potent hypnotic, specific Ki not found | Not available | Not available |
| Clotiazepam | [Image of Clotiazepam structure] | Thienodiazepine | Not available | Not available | Not available |
| Flualprazolam | [Image of Flualprazolam structure] | Triazolobenzodiazepine | Not available | Not available | 10.13[1] |
| Clobromazolam | [Image of Clobromazolam structure] | Triazolobenzodiazepine | Not available | Not available | 10.14[1] |
| Difludiazepam | [Image of Difludiazepam structure] | 1,4-Benzodiazepine | Not available | Not available | 9.16 |
| Bentazepam | [Image of Bentazepam structure] | Thienodiazepine | Not available | Not available | 6.88 |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]flunitrazepam) for binding to the GABA-A receptor in a sample of brain tissue homogenate. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to the inhibition constant (Ki).
Materials:
-
Rat whole brain (minus cerebellum)
-
[3H]flunitrazepam (Radioligand)
-
Diazepam (for non-specific binding determination)
-
Test compounds (e.g., this compound, Etizolam)
-
Na-K phosphate buffer (pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold Na-K phosphate buffer. Centrifuge the homogenate and wash the resulting pellet to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: In a series of test tubes, incubate aliquots of the membrane preparation with a fixed concentration of [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound.
-
Determination of Non-Specific Binding: In a parallel set of tubes, incubate the membrane preparation and radioligand with a high concentration of unlabeled diazepam (e.g., 10 µM) to determine the amount of non-specific binding.
-
Equilibration: Incubate the tubes for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Functional Assay
Objective: To determine the functional potency (EC50) of a test compound as a positive allosteric modulator of the GABA-A receptor.
Principle: This electrophysiological technique measures the enhancement of GABA-induced chloride currents by the test compound in Xenopus oocytes that have been engineered to express specific subtypes of human GABA-A receptors. The concentration of the test compound that produces 50% of the maximal potentiation of the GABA response is the EC50 value.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA solution
-
Test compound solutions
-
Two-electrode voltage clamp setup (including microelectrodes, amplifier, and data acquisition system)
-
Perfusion system
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA mixture for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and the other for current recording.
-
GABA Application: Perfuse the oocyte with a solution containing a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline chloride current.
-
Test Compound Application: Co-apply varying concentrations of the test compound with the GABA solution and record the potentiation of the chloride current.
-
Data Analysis: Plot the percentage enhancement of the GABA-induced current against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by thienodiazepines like this compound.
General QSAR Workflow
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Discussion of Structure-Activity Relationships
The pharmacological activity of thienodiazepines is intrinsically linked to their chemical structure. QSAR studies have identified several key molecular descriptors that significantly influence their binding affinity and potency at the GABA-A receptor.
-
Lipophilicity (logP): A crucial factor for brain penetration and interaction with the hydrophobic binding pocket of the receptor.
-
Molecular Shape and Size: The three-dimensional conformation of the molecule dictates its fit within the benzodiazepine binding site. The presence of a triazole ring, as seen in thienotriazolodiazepines like this compound, often enhances binding affinity.
-
Electronic Properties: The distribution of electron density, influenced by substituent groups, affects the electrostatic interactions with amino acid residues in the binding site. Halogen substitutions, such as the chloro and fluoro groups in this compound, are known to modulate potency.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond acceptors and donors can facilitate key interactions with the receptor.
-
Hydrophobic and Polar Surface Areas: The balance between hydrophobic and polar regions of the molecule is critical for both receptor binding and pharmacokinetic properties.
The higher predicted binding affinity of triazolo-substituted benzodiazepines and thienodiazepines, such as Flualprazolam, Clobromazolam, and this compound, compared to the non-triazolo thienodiazepine Bentazepam, underscores the importance of the triazole ring in enhancing potency. Further experimental validation is necessary to confirm these QSAR predictions and to fully elucidate the structure-activity relationships within this important class of compounds.
References
Side-by-Side Evaluation of the Sedative Effects of Fluclotizolam and Zolpidem: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative properties of Fluclotizolam, a novel thienotriazolodiazepine, and zolpidem, a widely prescribed non-benzodiazepine hypnotic. The information is intended for a scientific audience and is based on available preclinical and clinical data, alongside predictive models for newer compounds.
Executive Summary
Zolpidem is a well-characterized sedative-hypnotic with a selective binding profile for the α1 subunit of the GABA-A receptor, leading to a rapid onset and short duration of action. Its sedative effects are extensively documented through in vivo studies. This compound is a newer designer benzodiazepine, structurally related to etizolam. While direct experimental data on its sedative effects are limited, predictive models and anecdotal reports suggest high potency. This guide aims to juxtapose the known experimental data for zolpidem with the currently available information for this compound to inform research and development activities.
Pharmacological Profile and Mechanism of Action
Both this compound and zolpidem exert their sedative effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding profiles and the resulting pharmacological effects exhibit notable differences.
Zolpidem: An imidazopyridine, zolpidem demonstrates a high affinity for the benzodiazepine binding site on the GABA-A receptor, with a notable selectivity for receptors containing the α1 subunit. This selectivity is believed to mediate its potent sedative and hypnotic effects while having weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to classical benzodiazepines.[1][2][3] The interaction with the α1 subunit enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
This compound: As a thienotriazolodiazepine, this compound is structurally analogous to benzodiazepines and is predicted to act as a positive allosteric modulator of the GABA-A receptor.[4] While specific subunit affinities have not been experimentally determined in published literature, quantitative structure-activity relationship (QSAR) models predict a high binding affinity to the GABA-A receptor.[5] Its chemical structure suggests it may interact with various GABA-A receptor subtypes, potentially leading to a broader range of effects, including anxiolytic and muscle relaxant properties, in addition to sedation.
Signaling Pathway of GABA-A Receptor Modulation
The sedative action of both compounds is initiated by their binding to the GABA-A receptor, which potentiates the inhibitory effects of GABA.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and zolpidem. It is important to note that the data for this compound is largely predictive, while the data for zolpidem is derived from extensive experimental studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) | Data Source |
| This compound | GABA-A Receptor | Predicted log 1/c = 8.91 | QSAR Model |
| Zolpidem | GABA-A α1 subtype | ~13-25 nM | Experimental |
| GABA-A α2 subtype | ~160-765 nM | Experimental | |
| GABA-A α3 subtype | ~380-2149.5 nM | Experimental | |
| GABA-A α5 subtype | >10,000 nM | Experimental |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound | Zolpidem |
| Onset of Action | Not experimentally determined | 15-30 minutes (oral) |
| Time to Peak Plasma Concentration (Tmax) | Not experimentally determined | ~1.6 hours |
| Duration of Sedative Effect | Not experimentally determined | 2-3 hours (half-life) |
| Metabolism | Predicted via hydroxylation and glucuronidation | Primarily via CYP3A4, CYP2C9, CYP1A2 |
| Elimination Half-life | Not experimentally determined | ~2.8 hours |
Table 3: Preclinical Sedative Effects in Animal Models (Zolpidem)
| Experimental Model | Species | Dose | Key Findings | Reference |
| Locomotor Activity | Rat | 10 mg/kg (oral) | Significant decrease in locomotor activity. | |
| Mouse | 1 mg/kg | Decrease in locomotion. | ||
| Sleep Latency | Mouse | 5 mg/kg (i.p.) | Reduced NREM sleep latency to ~2.6 minutes. | |
| Mouse | 10 mg/kg (oral) | Shortened latency for NREM sleep. | ||
| Sleep Architecture | Rat | Sub-chronic admin. | Increased Delta sleep duration, decreased REM sleep. | |
| Rat | 20 mg/kg, 100 mg/kg (i.p.) | Milder suppressing effect on REM sleep compared to triazolam and zopiclone. |
No peer-reviewed, published experimental data on the sedative effects of this compound in animal models was identified.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing sedative effects.
General Workflow for Assessing Sedative Effects
Locomotor Activity Test (for Zolpidem)
-
Objective: To assess the sedative effect of a compound by measuring the reduction in spontaneous movement of an animal.
-
Animals: Male Wistar rats or C57BL/6J mice are commonly used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are randomly assigned to treatment groups (vehicle control, zolpidem).
-
Zolpidem (e.g., 10 mg/kg) or vehicle is administered orally.
-
Immediately after administration, animals are placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specified period (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled, number of line crossings, and rearing frequency are compared between the zolpidem and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters indicates a sedative effect.
Sleep Latency and Architecture Measurement (for Zolpidem)
-
Objective: To determine the effect of a compound on the time to fall asleep (sleep latency) and the structure of sleep stages.
-
Animals: Rats or mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Procedure:
-
Following a recovery period after surgery, animals are habituated to the recording chamber.
-
Baseline sleep patterns are recorded.
-
Zolpidem or vehicle is administered at the beginning of the light (inactive) phase.
-
EEG and EMG are continuously recorded for several hours.
-
-
Data Analysis:
-
Sleep Latency: The time from drug administration to the first episode of non-REM (NREM) sleep lasting for a defined duration (e.g., >120 seconds) is measured.
-
Sleep Architecture: The recordings are scored into wakefulness, NREM sleep, and REM sleep. The duration and percentage of time spent in each stage are calculated and compared between treatment groups.
-
Discussion and Future Directions
The available data clearly establish zolpidem as a potent sedative with a well-defined mechanism of action and a significant body of supporting experimental evidence. Its selectivity for the α1 subunit of the GABA-A receptor likely contributes to its strong hypnotic properties.
In contrast, the scientific understanding of this compound is still in its nascent stages. As a "designer drug," it was synthesized in 1979 but never marketed for medical use. Its recent emergence on the illicit market has prompted forensic and toxicological interest. While QSAR models predict high GABA-A receptor affinity, suggesting potent sedative effects, there is a critical need for empirical data to validate these predictions.
For researchers and drug development professionals, the following are key considerations:
-
Data Gap for this compound: The absence of published preclinical and clinical studies on this compound represents a significant knowledge gap. In vivo studies are necessary to characterize its pharmacokinetic and pharmacodynamic profile, including its sedative, anxiolytic, and other potential effects.
-
Comparative Studies: Direct, side-by-side experimental comparisons of this compound and zolpidem in validated animal models would be invaluable for understanding their relative potencies, efficacies, and safety profiles.
-
Receptor Subunit Specificity: Investigating the binding affinity of this compound for different GABA-A receptor subunits would provide insights into its potential for a wider range of pharmacological effects beyond sedation.
-
Legal and Regulatory Status: It is important to note that the legal status of this compound and other novel psychoactive substances can vary by jurisdiction and is subject to change. Researchers must ensure compliance with all applicable regulations.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. This compound | 54123-15-8 | Benchchem [benchchem.com]
- 5. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluclotizolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of research compounds like fluclotizolam is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its potent pharmacological activity as a thienotriazolodiazepine necessitates a cautious and proactive approach to waste management. This guide provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this compound.
Prioritizing Safety: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) for this compound.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound in any form. This includes:
-
Safety goggles or glasses with side shields to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Primary Disposal Pathway: Institutional Hazardous Waste Program
The most recommended and compliant method for disposing of this compound is through your institution's established hazardous waste program. This ensures that the waste is managed by trained professionals and disposed of in accordance with federal, state, and local regulations.
Step-by-Step Institutional Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
-
Containerization:
-
Labeling:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), concentration, and any other required information as per your institution's guidelines.[1] Do not use abbreviations.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from incompatible materials.
-
-
Request for Pickup:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.
-
The ultimate disposal method for such chemical waste is typically high-temperature incineration, which is considered the most effective way to render the substance non-retrievable.
This compound Properties
For reference, the following table summarizes key properties of this compound.
| Property | Value |
| Chemical Name | 2-chloro-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine |
| Molecular Formula | C₁₅H₁₀ClFN₄S |
| Molecular Weight | 332.8 g/mol |
| Appearance | Solid |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml |
| Pharmacological Class | Thienotriazolodiazepine, Benzodiazepine Analog |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol: Chemical Degradation (for specialized applications)
For laboratories with the appropriate engineering controls and EHS approval, chemical degradation can be an alternative for trace amounts of benzodiazepine analogs. The following protocol is adapted from a method demonstrated to be effective for the degradation of benzodiazepines using Ultraviolet (UV) light and hydrogen peroxide (H₂O₂). This procedure should only be performed by trained personnel in a controlled laboratory setting after a thorough risk assessment and with institutional approval.
Materials:
-
This compound waste
-
Suitable solvent (e.g., methanol)
-
Deionized water
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium metabisulfite or sodium bisulfite (for neutralization)
-
UV photoreactor with a quartz reaction vessel
-
Stir plate and stir bar
-
pH meter and appropriate solutions for pH adjustment (sodium hydroxide, sulfuric acid)
Procedure:
-
Preparation of the Solution:
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent like methanol.
-
Transfer the solution to the quartz reaction vessel of the UV photoreactor.
-
Dilute the solution with deionized water to achieve a final concentration of this compound in the range of 10-100 mg/L for efficient degradation.
-
Place a stir bar in the vessel and set it on a stir plate to ensure continuous mixing.
-
-
Initiation of Degradation:
-
While stirring, carefully add 30% hydrogen peroxide to the solution. A typical starting concentration of H₂O₂ is 10-50 mM. The optimal concentration may need to be determined empirically.
-
Turn on the UV lamp in the photoreactor.
-
Allow the reaction to proceed for a minimum of 2 hours.
-
-
Monitoring and Completion:
-
(Optional but recommended) If analytical capabilities such as HPLC are available, periodic samples can be taken to monitor the degradation of this compound.
-
The reaction is considered complete when the parent compound is no longer detectable or has reached a predetermined low level.
-
-
Neutralization of Excess Hydrogen Peroxide:
-
After the degradation is complete, turn off the UV lamp.
-
Slowly add a neutralizing agent, such as sodium metabisulfite or sodium bisulfite, to the solution in small portions while stirring until effervescence ceases.
-
-
Final Waste Disposal:
-
Check the pH of the final solution and adjust to a neutral pH (6-8) if necessary.
-
Even after degradation, the resulting solution may contain byproducts and should be disposed of as hazardous waste through your institution's EHS office. Do not pour the final solution down the drain.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling Fluclotizolam
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Fluclotizolam, a novel thienotriazolodiazepine. Given that the toxicological and physiological properties of this compound have not been fully analyzed, a cautious approach is paramount. This guide outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Summary of Key Safety Data
While one safety data sheet (SDS) for this compound indicates that the substance is not classified according to the Globally Harmonized System (GHS), other sources provide precautionary statements suggesting potential hazards. As a novel benzodiazepine and central nervous system depressant, it should be handled with care. Data suggests that this compound may be 2-3 times more potent than etizolam[1].
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₀ClFN₄S | [2] |
| Molecular Weight | 332.78 g/mol | [2] |
| Form | A neat solid, Powder | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years | |
| Purity | ≥98% |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent inhalation, dermal, and ocular exposure. The following PPE is recommended for various laboratory operations involving this compound.
| Operation | Recommended PPE |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR).- Chemical-resistant disposable gown or lab coat.- Double-gloving with nitrile gloves.- Safety glasses or goggles. |
| Solution Preparation and Handling | - Chemical fume hood.- Chemical-resistant lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles. |
| General Laboratory Work | - Lab coat.- Nitrile gloves.- Safety glasses. |
Experimental Protocols: Safe Handling and Emergency Procedures
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store in a tightly closed container in a well-ventilated place at -20°C.
-
Keep away from incompatible materials.
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
-
Skin Contact: Avoid direct skin contact with illicit drugs. If this occurs, immediately wash the area with soap and water and notify dispatch and/or your supervisor.
-
Inhalation: Move the person to fresh air. If you feel unwell, call a POISON CENTER or doctor.
-
Spill:
-
Evacuate and secure the area.
-
Don appropriate PPE, including respiratory protection for powder spills.
-
For solid spills, gently cover the powder with a damp paper towel or other absorbent material to prevent it from becoming airborne. Do not sweep dry powder.
-
Clean the area with an appropriate solvent and decontaminate the area.
-
Collect all waste in a sealed container for proper disposal.
-
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a precautionary measure, treat it as hazardous pharmaceutical waste.
-
Unused Product: If possible, return the product to the supplier. If not, it should be disposed of by a licensed professional waste disposal service.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Household Disposal (Not Recommended for Laboratory Settings): For informational purposes, if take-back programs are unavailable, the FDA recommends mixing medicines (do not crush tablets or capsules) with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then disposing of it in the trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
